molecular formula C10H13Li4N5O14P2S B1140303 Adenosine 3-phosphate 5-phosphosulfatelithium CAS No. 109434-21-1

Adenosine 3-phosphate 5-phosphosulfatelithium

Cat. No.: B1140303
CAS No.: 109434-21-1
M. Wt: 549.1 g/mol
InChI Key: UGODCLHJOJPPHP-AZGWGOJFSA-J
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Description

Adenosine 3-phosphate 5-phosphosulfatelithium is a useful research compound. Its molecular formula is C10H13Li4N5O14P2S and its molecular weight is 549.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

109434-21-1

Molecular Formula

C10H13Li4N5O14P2S

Molecular Weight

549.1 g/mol

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;hydrate

InChI

InChI=1S/C10H15N5O13P2S.4Li.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;1H2/q;4*+1;/p-4/t4-,6-,7-,10-;;;;;/m1...../s1

InChI Key

UGODCLHJOJPPHP-AZGWGOJFSA-J

SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O.O.O.O

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O

Origin of Product

United States

Foundational & Exploratory

Adenosine 3'-phosphate 5'-phosphosulfate Lithium Salt: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Adenosine 3'-phosphate 5'-phosphosulfate lithium salt (PAPS), the universal sulfate donor essential for a multitude of biological processes. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, biological significance, and practical applications of PAPS, offering both foundational knowledge and actionable protocols.

Introduction: The Central Role of PAPS in Sulfation

Sulfation, the enzymatic addition of a sulfo group to a wide array of acceptor molecules, is a critical modification influencing the biological activity of proteins, lipids, and xenobiotics. This process is entirely dependent on the availability of an activated sulfate donor, a role universally fulfilled by 3'-Phosphoadenosine 5'-phosphosulfate (PAPS).[1][2][3] The lithium salt of PAPS is a commonly used, stable form for in vitro studies.[4][5] Its significance extends across various fields, from understanding fundamental cellular signaling to the development of novel therapeutics. PAPS is the cosubstrate for all sulfotransferase (SULT) enzymes, which catalyze the transfer of the sulfonate group to the acceptor molecule, producing 3'-phosphoadenosine-5'-phosphate (PAP) as a byproduct.[6]

Physicochemical Properties and Handling

Precise knowledge of the physicochemical properties of PAPS lithium salt is paramount for its effective use in experimental settings.

PropertyValueSource(s)
CAS Number 109434-21-1[4][5][7]
Molecular Formula C₁₀H₁₅N₅O₁₃P₂S · xLi⁺ · yH₂O[4][5]
Molecular Weight 507.26 g/mol (free acid basis)[2][4][5]
Appearance White to off-white solid/powder[7]
Solubility Soluble in water (50 mg/ml)[8]
Storage Temperature -70°C[4][7]
Stability Rapid decomposition at room temperature (up to 17% per day at 37°C). Shipped on dry ice to minimize degradation.[4]

Expert Insight: The inherent instability of PAPS at ambient temperatures cannot be overstated. It is crucial to handle the compound on dry ice and prepare aqueous solutions fresh for each experiment.[4][8] For storage of stock solutions, aliquoting in a pH 8.0 buffer and storing at -70°C is a recommended practice to maintain its integrity.[8]

Biosynthesis and Regulation: The PAPS Cycle

In vivo, PAPS is synthesized from ATP and inorganic sulfate in a two-step enzymatic pathway catalyzed by the bifunctional enzyme PAPS synthase (PAPSS) in mammals.[1][9]

  • ATP Sulfurylase Activity: ATP and inorganic sulfate are converted to adenosine 5'-phosphosulfate (APS) and pyrophosphate.[8]

  • APS Kinase Activity: APS is then phosphorylated by another molecule of ATP to yield PAPS and ADP.[8]

This pathway is tightly regulated, with the intermediate APS acting as a modulator of PAPS synthase activity.[10][11]

PAPS_Biosynthesis cluster_0 PAPSS (ATP Sulfurylase Domain) cluster_1 PAPSS (APS Kinase Domain) ATP1 ATP APS Adenosine 5'-phosphosulfate (APS) ATP1->APS ATP Sulfurylase PPi Pyrophosphate (PPi) ATP1->PPi Sulfate Inorganic Sulfate (SO₄²⁻) Sulfate->APS PAPS PAPS APS->PAPS APS Kinase ATP2 ATP ATP2->PAPS ADP ADP ATP2->ADP

Caption: The enzymatic biosynthesis of PAPS from ATP and inorganic sulfate.

The Universal Sulfate Donor in Action: The Sulfotransferase Reaction

PAPS serves as the sole substrate for sulfotransferases (SULTs), a large family of enzymes that catalyze the transfer of a sulfonate group to a diverse range of acceptor molecules, including phenols, steroids, and carbohydrates.[4][8]

Sulfotransferase_Reaction PAPS PAPS (Donor Substrate) SULT Sulfotransferase (SULT) PAPS->SULT Acceptor Acceptor Molecule (Substrate-OH) Acceptor->SULT Sulfated_Product Sulfated Product (Substrate-O-SO₃⁻) SULT->Sulfated_Product Sulfo Group Transfer PAP PAP (Byproduct) SULT->PAP

Caption: The general mechanism of a sulfotransferase-catalyzed reaction.

Experimental Protocol: A Universal Phosphatase-Coupled Sulfotransferase Assay

This protocol describes a continuous, non-radioactive assay for measuring sulfotransferase activity. The assay couples the production of PAP to the release of inorganic phosphate, which is then detected colorimetrically.[6]

Principle:

  • A sulfotransferase (SULT) catalyzes the transfer of a sulfo group from PAPS to a specific acceptor substrate, producing PAP.

  • A PAP-specific 3'-phosphatase (gPAPP) hydrolyzes PAP to adenosine 5'-monophosphate (AMP) and inorganic phosphate (Pi).

  • The released Pi is quantified using a Malachite Green-based reagent, which forms a colored complex with phosphate.

Materials:

  • Adenosine 3'-phosphate 5'-phosphosulfate lithium salt (PAPS)

  • Acceptor substrate for the sulfotransferase of interest

  • Recombinant sulfotransferase enzyme

  • Recombinant Golgi-resident PAP-specific 3'-phosphatase (gPAPP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Malachite Green Phosphate Detection Kit

Procedure:

  • Prepare a PAPS stock solution: Dissolve PAPS lithium salt in the assay buffer to a final concentration of 10 mM. Prepare fresh and keep on ice.

  • Prepare the reaction mixture: In a 96-well microplate, combine the following components in the specified order:

    • Assay Buffer

    • Acceptor substrate (at varying concentrations for kinetic studies)

    • gPAPP enzyme

    • Sulfotransferase enzyme

  • Initiate the reaction: Add the PAPS solution to each well to start the reaction. The final volume should be uniform across all wells (e.g., 100 µL).

  • Incubate: Incubate the plate at the optimal temperature for the sulfotransferase (typically 37°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction and detect phosphate: Add the Malachite Green reagent to each well according to the manufacturer's instructions. This will stop the enzymatic reaction and initiate color development.

  • Measure absorbance: Read the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Use this curve to determine the amount of phosphate produced in each reaction well. Calculate the sulfotransferase activity based on the rate of phosphate production.

Assay_Workflow cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis A Prepare Reagents (Buffer, Substrates, Enzymes) B Mix Components in Microplate (Buffer, Acceptor, gPAPP, SULT) A->B C Initiate with PAPS B->C D Incubate at 37°C C->D E Add Malachite Green Reagent D->E F Measure Absorbance E->F G Calculate Activity F->G

Caption: Workflow for the phosphatase-coupled sulfotransferase assay.

Conclusion

Adenosine 3'-phosphate 5'-phosphosulfate lithium salt is an indispensable tool for researchers investigating the vast landscape of sulfation biology. A thorough understanding of its properties, handling requirements, and its central role as the universal sulfate donor is fundamental for the design and execution of robust and reproducible experiments. The methodologies outlined in this guide provide a solid foundation for exploring the activities of sulfotransferases and their profound impact on cellular function and disease.

References

  • Wikipedia. (2023). 3'-Phosphoadenosine-5'-phosphosulfate. Retrieved from [Link]

  • Horwitz, J. P., et al. (1977). Facile synthesis of 3'-phosphoadenosine 5'-phosphosulfate (PAPS). Google Patents.
  • Wu, Z. L., et al. (2012). Golgi-resident PAP-specific 3'-phosphatase-coupled sulfotransferase assays. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Phosphoadenosine 5'-phosphosulfate. Retrieved from [Link]

  • Mueller, J. W., & Shafqat, N. (2013). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. The FEBS Journal. Retrieved from [Link]

  • Glatt, H., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Glatt, H., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. PubMed. Retrieved from [Link]

  • Diagonal. (n.d.). Adenosine 3'-phosphate 5'-phosphosulfate lithium salt Hydrate 60%. Retrieved from [Link]

  • Chapman, E., et al. (2010). Recent advances in sulfotransferase enzyme activity assays. Drug Metabolism Reviews. Retrieved from [Link]

  • Wang, Y., et al. (2025). Optimized 3′-Phosphoadenosine-5′-phosphosulfate Biosynthesis via Yeast-Powered ATP Regeneration and Biotin–Streptavidin Enzyme Immobilization. Biochemistry. Retrieved from [Link]

  • Mueller, J. W., & Shafqat, N. (2013). a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes. PubMed. Retrieved from [Link]

Sources

Molecular Architecture and Technical Utility of Adenosine 3'-Phosphate 5'-Phosphosulfate (PAPS) Lithium Salt

[1][2]

Executive Summary

Adenosine 3'-phosphate 5'-phosphosulfate (PAPS) is the universal sulfonate donor in biological systems, facilitating the sulfuryl group transfer to diverse acceptors including glycosaminoglycans, steroids, and xenobiotics.[1][2][3] While the molecule is metabolically critical, its chemical instability poses significant challenges in vitro. The lithium salt form (

Part 1: Structural Anatomy & Chemical Logic[1]

The Core Scaffold

PAPS is a 3'-phosphorylated adenosine nucleotide activated at the 5'-position by a phosphosulfate anhydride bond.[1][4][5][6] Its structure is defined by three distinct functional domains, each serving a specific biochemical purpose:

  • The Recognition Motif (Adenosine 3'-Phosphate):

    • The adenine base and ribose sugar provide the binding energy for the sulfotransferase (SULT) active site.

    • Critical Feature: Unlike ATP or APS (Adenosine 5'-phosphosulfate), PAPS possesses a phosphate group at the 3'-hydroxyl of the ribose.[1][2] This 3'-phosphate is the key discriminant allowing SULTs to distinguish the co-factor from the structurally similar RNA precursor, ATP.

  • The High-Energy Warhead (5'-Phosphosulfate):

    • The sulfate group is linked to the 5'-phosphate via a mixed anhydride bond (P-O-S).[2]

    • Thermodynamics: This bond is highly energetic (

      
      ), driving the transfer of the sulfonate group (
      
      
      ) to the nucleophilic acceptor.[1][2]
  • The Counterion (Lithium):

    • Why Lithium? During chemical or enzymatic synthesis, lithium salts (LiCl) are often used in precipitation steps because lithium-nucleotide salts exhibit superior solubility in organic solvent/water mixtures (e.g., ethanol/water) compared to sodium or potassium salts.[1][2] This allows for higher purity isolation.[2]

    • Stoichiometry: Typically supplied as a tetralithium salt hydrate (

      
      ).[1][2]
      
Structural Visualization

The following diagram illustrates the connectivity and the high-energy phosphosulfate bond susceptible to nucleophilic attack.

PAPS_StructureAdenineAdenine Base(Recognition)RiboseD-Ribose(Scaffold)Adenine->RiboseN-Glycosidic BondPhos33'-Phosphate(Specificity Determinant)Ribose->Phos3Ester LinkagePhos55'-PhosphateRibose->Phos5Ester LinkageSulfateSulfate Group(Transferable Warhead)Phos5->SulfateMixed Anhydride Bond(High Energy P-O-S)

Caption: Schematic connectivity of PAPS. The red arrow highlights the labile phosphosulfate anhydride bond.

Part 2: Physicochemical Stability & Handling[1][7]

The utility of PAPS is frequently compromised by its inherent instability. The mixed anhydride bond is susceptible to both acid-catalyzed hydrolysis and thermal degradation.

Stability Profile
ParameterCharacteristicOperational Consequence
pH Sensitivity Highly acid-labile.[1][2]Rapid hydrolysis occurs below pH 6.[2]0. Buffer at pH 7.5 – 8.0.
Thermal Stability Unstable at RT (

).
Store at -70°C . Keep on ice during use.[2] Avoid repeated freeze-thaw cycles.[1][2]
Lithium Effect High solubility; Biological activity.[2]

inhibits PAP phosphatase (BPNT1).[2] In coupled assays, this can lead to product (PAP) accumulation if the coupling enzyme is Li-sensitive.[1][2]
Degradation Pathway

PAPS degrades primarily into Adenosine 3',5'-diphosphate (PAP) and inorganic sulfate, or Adenosine 5'-phosphosulfate (APS) if the 3'-phosphate is cleaved.[1][2]

DegradationPAPSPAPS (Active)HydrolysisAcid/Thermal HydrolysisPAPS->HydrolysisPAPPAP (Inhibitor)+ SulfateHydrolysis->PAPCleavage of P-O-S bond

Caption: Primary non-enzymatic degradation pathway of PAPS yielding PAP, a potent product inhibitor of sulfotransferases.[1][2]

Part 3: Mechanistic Role in Sulfation[8]

The biological function of PAPS is to serve as the co-substrate for Sulfotransferases (SULTs). The reaction follows an

The Reaction Cycle
  • Binding: SULT binds PAPS and the acceptor substrate (Sub-OH).

  • Catalysis: A catalytic base (often Histidine) in the SULT active site deprotonates the acceptor.

  • Transfer: The acceptor oxyanion attacks the sulfur atom of PAPS.

  • Release: The sulfated product (

    
    ) and the nucleotide byproduct (PAP) are released.
    

Critical Insight: The byproduct, PAP (Adenosine 3',5'-diphosphate), is a potent competitive inhibitor of SULTs.[1][2] In biological systems, PAP is rapidly degraded by PAP phosphatase (BPNT1) to prevent inhibition.[1][2] Note: Lithium ions inhibit BPNT1.[2][7]

SULT_Mechanismcluster_0SULT Active SiteComplexTernary Complex[Enz • PAPS • Substrate]TransitionTransition State(SN2 Attack)Complex->TransitionDeprotonationOutputsSulfated Product(R-SO3) + PAPTransition->OutputsSulfuryl TransferInputsPAPS + Substrate(R-OH)Inputs->ComplexBindingOutputs->InputsInhibition by PAP(If not cleared)

Caption: SULT catalytic cycle. Dotted red line indicates feedback inhibition by the byproduct PAP.

Part 4: Experimental Protocols

Reconstitution and Storage
  • Solvent: Reconstitute PAPS lithium salt in 50 mM Tris-HCl or HEPES, pH 8.0 . Avoid water or unbuffered saline, as local acidity can accelerate hydrolysis.[1][2]

  • Concentration: Prepare a high-concentration stock (e.g., 10-20 mM).

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 20-50 µL) to prevent freeze-thaw degradation.

  • Storage: Flash freeze in liquid nitrogen and store at -80°C . Stable for ~3-6 months.

Standard SULT Assay (Coupled Enzyme Method)

This protocol avoids the use of radiolabels (

Reagents:

  • SULT Enzyme (Recombinant)[1][2]

  • Substrate (Acceptor)[1][2]

  • PAPS Lithium Salt (Donor)[1][2]

  • Coupling Enzyme: Golgi-resident PAP-specific 3'-phosphatase (converts PAP

    
     AMP + 
    
    
    ).[1][2]
    • Warning: Ensure your phosphatase is not inhibited by the lithium in the PAPS stock. Bacterial nucleotidases are often preferred here.[2]

  • Detection: Malachite Green Phosphate Detection Kit.[2]

Workflow:

  • Mix: Combine Buffer (50 mM Tris pH 7.5, 5 mM

    
    ), Substrate (100 µM), and PAPS (100 µM).
    
  • Initiate: Add SULT enzyme.[2] Incubate at 37°C for 30 min.

  • Coupling: The SULT reaction produces PAP. The phosphatase (present in the mix or added post-reaction) cleaves the 3'-phosphate from PAP.[8]

  • Terminate & Develop: Add Malachite Green reagent. Incubate 20 min.

  • Read: Measure Absorbance at 620 nm. Signal is proportional to sulfation activity.[2]

References

  • Sigma-Aldrich. Adenosine 3′-phosphate 5′-phosphosulfate lithium salt, hydrate Product Information.Link[1][2]

  • Klaassen, C. D., & Boles, J. W. (1997).[1][2] Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation. FASEB Journal, 11(6), 404-418.[1][2][3] Link

  • Spiegelberg, B. D., et al. (2005).[1][2][7][8] A Lithium-Sensitive and Sodium-Tolerant 3′-Phosphoadenosine-5′-Phosphatase Encoded by halA from the Cyanobacterium Arthrospira platensis.[1][2][4] Applied and Environmental Microbiology, 71(11).[1][2] Link

  • Mueller, J. W., & Shafquat, N. (2013).[1][2][3] Adenosine-5'-phosphosulfate – a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes. FEBS Journal, 280(13), 3050-3057.[1][2][3] Link

  • R&D Systems. Sulfotransferase Activity Assay Protocol.Link

Physicochemical Dynamics of Adenosine 3'-Phosphate 5'-Phosphosulfate (PAPS) Lithium Salt: Solubility, Stability, and Reconstitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenosine 3'-phosphate 5'-phosphosulfate (PAPS) is the universal sulfur donor in biological systems, critical for sulfotransferase (SULT) assays and metabolic profiling. While the lithium salt form (PAPS-Li) offers enhanced solubility compared to the free acid, it presents a significant physicochemical challenge: it is highly water-soluble but thermodynamically unstable in aqueous solution.

This guide details the solubility properties of PAPS-Li and provides a validated protocol for reconstitution that minimizes the rapid hydrolysis of the high-energy phosphosulfate bond.

Chemical Identity & Properties

The lithium salt is preferred in commercial preparations (e.g., Sigma-Aldrich, Merck) because lithium cations often reduce hygroscopicity and improve the crystallization profile compared to sodium salts, though both are used.

PropertySpecification
Compound Name Adenosine 3′-phosphate 5′-phosphosulfate lithium salt hydrate
Common Abbreviation PAPS-Li
CAS Number 109434-21-1
Molecular Weight ~507.26 Da (Free Acid Basis) / ~530-600 Da (Lithium Hydrate form)
Solubility (Water) 50 mg/mL (Yields a clear, colorless solution)
Solubility (Organics) Insoluble in ethanol; slightly soluble in methanol.[1][2]
Appearance White to off-white powder

The Solubility-Stability Paradox

Researchers often mistake "solubility" for "stability." While PAPS-Li dissolves instantly in water, it immediately begins to degrade if pH and temperature are not strictly controlled.

Hydrolysis Kinetics

The 5'-phosphosulfate bond is acid-labile and high-energy (ΔG°' ≈ -18 to -20 kcal/mol). In aqueous environments, particularly below pH 7.0 or above pH 9.0, PAPS undergoes hydrolysis, releasing inorganic sulfate and Adenosine 3',5'-diphosphate (PAP).

Key Stability Metrics:

  • Room Temperature (25°C): Decomposition rates can reach 17% per day in unbuffered water.

  • 37°C (Assay Temp): Half-life is significantly reduced; assays must be short or substrate-excessive.

  • pH Sensitivity: Maximum stability is observed between pH 7.5 and 8.0 . Acidic conditions (

    
     pH 6.0) catalyze rapid cleavage of the phosphosulfate bond.
    
Degradation Pathway (Visualization)

The following diagram illustrates the primary degradation pathway that researchers must prevent during handling.

PAPS_Degradation PAPS PAPS (Active) (Adenosine 3'-phosphate 5'-phosphosulfate) Hydrolysis Hydrolysis (pH < 6.0 or > 9.0) (Temp > 20°C) PAPS->Hydrolysis PAP PAP (Inactive) (Adenosine 3',5'-diphosphate) Hydrolysis->PAP Sulfate Inorganic Sulfate (SO4 2-) Hydrolysis->Sulfate

Figure 1: The degradation pathway of PAPS. The high-energy phosphosulfate bond is susceptible to hydrolysis, rendering the cofactor useless for sulfotransferase assays.

Validated Reconstitution Protocol ("The Cold-Buffer Method")

To maintain functional integrity, do not dissolve PAPS-Li in unbuffered deionized water, as the pH of water can fluctuate (often acidic due to dissolved CO2).

Reagents Required[3][4][5][6][7][8]
  • Buffer: 10-20 mM Tris-HCl or HEPES, pH 8.0 (degassed).

  • Solvent: Nuclease-free water (for buffer preparation).

  • Equipment: Ice bath, vortex, UV Spectrophotometer.

Step-by-Step Methodology
  • Equilibration: Weigh the target amount of PAPS-Li powder. Keep the vial on ice.

  • Buffer Preparation: Prepare a 10 mM Tris-HCl (pH 8.0) solution. Ensure the buffer is at 4°C before contact with the powder.

  • Dissolution: Add the cold buffer to the powder to achieve a stock concentration of 10–20 mM (approx. 5–10 mg/mL).

    • Note: While 50 mg/mL is possible, lower concentrations (10 mM) are less prone to aggregation and easier to aliquot accurately.

  • Homogenization: Vortex briefly (5–10 seconds) until clear. Do not sonicate (heat generation risks hydrolysis).

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in low-binding tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Workflow Visualization

Protocol_Workflow Start Weigh PAPS-Li Powder Buffer Prepare Buffer: 10mM Tris-HCl, pH 8.0 (Chill to 4°C) Start->Buffer Mix Dissolve on Ice (Target: 10-20 mM) Buffer->Mix Check Visual Check: Is solution clear? Mix->Check Check->Mix No (Vortex gently) Aliquot Aliquot Immediately (Avoid Freeze-Thaw) Check->Aliquot Yes Store Store at -80°C Aliquot->Store

Figure 2: Decision tree for the safe reconstitution of PAPS-Li to ensure maximal enzymatic activity.

Quality Control & Validation

Before using a stored aliquot for critical kinetics (Km/Vmax) studies, validate the concentration and purity.

Concentration Verification (UV Absorbance)

PAPS shares the adenosine chromophore. Use the extinction coefficient of Adenine.[3]

  • Wavelength: 259 nm[3]

  • Extinction Coefficient (

    
    ):  15.4 mM⁻¹cm⁻¹ (at pH 7.0)[3]
    
  • Calculation:

    
    [4]
    
Purity Check (HPLC)

If high precision is required, run a standard anion-exchange HPLC or RP-HPLC (C18) with ion-pairing agents.

  • Indicator of degradation: Appearance of a secondary peak (PAP) eluting later/earlier depending on the gradient, and a shift in the A260/A280 ratio if contaminants are present.

References

  • Sigma-Aldrich. Adenosine 3′-phosphate 5′-phosphosulfate lithium salt hydrate Product Information (A1651).[1][5] Retrieved from

  • Klaassen, C. D., & Boles, J. W. (1997). Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation.[3] FASEB Journal, 11(6), 404-418.[3]

  • R&D Systems. PAPS Synthesis and Handling Protocols. Retrieved from

  • MedChemExpress. Adenosine 3'-phosphate 5'-phosphosulfate lithium salt Datasheet. Retrieved from

Sources

A Technical Guide to the Storage and Stability of 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) Lithium Salt Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfonate donor, a molecule of pivotal importance for countless biological reactions, including detoxification, hormone regulation, and the synthesis of macromolecules.[1][2][3] The integrity of PAPS is paramount for generating reliable and reproducible data in both basic research and high-throughput drug development screening. However, PAPS is an inherently unstable, high-energy molecule, and its common commercial form, a lithium salt hydrate, is susceptible to degradation if not handled and stored with precision.[4] This technical guide provides an in-depth examination of the chemical stability of PAPS lithium salt hydrate, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Furthermore, it details validated experimental methodologies for assessing its stability and functional activity, ensuring researchers can maintain the fidelity of this critical reagent.

The Central Role and Inherent Fragility of PAPS

3'-Phosphoadenosine-5'-phosphosulfate is the activated form of sulfate used by all eukaryotic sulfotransferase (SULT) enzymes.[5] These enzymes catalyze the transfer of a sulfonate group to a vast array of substrates, including steroids, phenols, neurotransmitters, and xenobiotics, thereby altering their biological activity and facilitating their excretion.[2] The availability of PAPS is often the rate-limiting factor for sulfation reactions, making its concentration and purity critical variables in any experimental system.[2][3]

The molecule's power as a sulfonate donor stems from its high-energy phospho-sulfate anhydride bond (~30 kJ/mol), which is structurally analogous to the phosphoanhydride bonds in ATP.[6][7][8] This high-energy bond, however, is also its primary vulnerability, making it prone to hydrolysis. The commercially available lithium salt hydrate form offers reasonable stability as a solid but requires stringent storage conditions to prevent the initiation of degradation.

Chemical Stability and Degradation Pathways

The primary threat to the integrity of PAPS is hydrolysis. The molecule has two main points of cleavage, which are significantly influenced by temperature, moisture, and pH.

  • Pathway A: Hydrolysis of the Phospho-Sulfate Anhydride Bond: This is the most common degradation pathway. It involves the cleavage of the high-energy bond between the 5'-phosphate and the sulfate group, yielding Adenosine 3',5'-diphosphate (PAP) and inorganic sulfate (SO₄²⁻). This reaction eliminates the molecule's ability to act as a sulfonate donor.

  • Pathway B: Hydrolysis of the 5'-Phosphoester Bond: A secondary hydrolysis can occur at the phosphoester bond linking the ribose sugar to the diphosphate-sulfate moiety, yielding Adenosine 3'-monophosphate (3'-AMP) and pyrophosphate-sulfate.

Rapid decomposition has been observed at elevated temperatures, with potential degradation rates of up to 17% per day at 37°C.[9][10] Even at room temperature, decomposition is significant, necessitating that the compound be shipped on dry ice to minimize degradation during transit.[9][10]

Key Factors Influencing Stability:
  • Temperature: As with most chemical reactions, the rate of hydrolysis is highly dependent on temperature. Lower temperatures drastically slow the degradation kinetics.

  • Moisture & pH: PAPS is soluble in water, but aqueous solutions accelerate hydrolysis.[11] The stability is lowest at acidic and highly alkaline pH, with a minimum rate of hydrolysis observed around neutral pH. For stock solutions, a slightly alkaline buffer (e.g., pH 8.0) is sometimes recommended to improve stability during frozen storage.[11]

  • Enzymatic Degradation: In biological samples or non-sterile solutions, the presence of contaminating phosphatases and sulfatases can rapidly degrade PAPS.[12]

Below is a diagram illustrating the primary hydrolytic degradation pathways of PAPS.

PAPS_Degradation cluster_path_a Pathway A (Primary Hydrolysis) cluster_path_b Pathway B (Secondary Hydrolysis) PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) PAP PAP (Adenosine 3',5'-diphosphate) PAPS->PAP + H₂O Sulfate Inorganic Sulfate (SO₄²⁻) AMP_3 3'-AMP (Adenosine 3'-monophosphate) PAPS->AMP_3 + H₂O PyroSulfate Pyrophosphate-Sulfate PAP_plus_Sulfate + PAPS->PAP_plus_Sulfate AMP_plus_Pyro + PAPS->AMP_plus_Pyro PAP_plus_Sulfate->Sulfate AMP_plus_Pyro->PyroSulfate

PAPS Degradation Pathways.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the integrity of PAPS lithium salt hydrate.

Long-Term Storage (Solid Form)

The solid, powdered form of PAPS lithium salt hydrate should be stored under the following conditions:

  • Temperature: Store at -70°C or -80°C.[11][13] While -20°C may be acceptable for short periods, ultra-low temperatures are strongly recommended for long-term stability.

  • Atmosphere: Store in a tightly sealed container inside a desiccator or with a desiccant pouch to minimize exposure to moisture.

  • Handling: Before opening the container, always allow it to equilibrate to room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing onto the cold powder, which would introduce water and accelerate degradation.

Storage of Aqueous Stock Solutions

Preparing stock solutions requires careful planning to minimize waste and degradation.

  • Preparation: Dissolve the PAPS powder in a suitable buffer (e.g., 20 mM HEPES, pH 7.0-8.0) to a desired concentration (e.g., 10-50 mg/mL).[11] Prepare solutions on ice.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes. The volume should be appropriate for a single experiment to avoid subjecting the stock to multiple freeze-thaw cycles.

  • Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -70°C or -80°C.[11]

  • Usage: When needed, thaw an aliquot rapidly and keep it on ice. Discard any unused portion of the thawed aliquot; do not refreeze.

Experimental Protocols for Stability Assessment

To ensure the quality of PAPS, particularly for long-term studies or after potential storage excursions, its stability should be verified. A combination of analytical and functional assays provides the most comprehensive assessment.

Protocol: HPLC-Based Stability-Indicating Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of PAPS and quantifying its degradation products.[14]

  • Objective: To separate and quantify intact PAPS from its primary degradants (e.g., PAP).

  • Materials:

    • HPLC system with a UV or PDA detector.

    • Anion-exchange or C18 reverse-phase column suitable for nucleotide separation.

    • Mobile Phase A: 0.1 M Potassium Phosphate, pH 6.0.

    • Mobile Phase B: 0.1 M Potassium Phosphate, 1 M KCl, pH 6.0.

  • Methodology:

    • Prepare a standard curve using a fresh, high-purity PAPS standard.

    • Dilute the test sample of PAPS to an appropriate concentration in Mobile Phase A.

    • Inject the sample onto the column.

    • Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the eluent at 259 nm.[11]

    • Identify peaks based on the retention times of the PAPS and PAP standards.

    • Calculate the purity of the PAPS sample by dividing the peak area of PAPS by the total area of all nucleotide-related peaks.

Protocol: Enzymatic Activity Assay

A functional assay confirms that the PAPS is not only structurally intact but also biologically active.

  • Objective: To measure the ability of the PAPS sample to serve as a sulfonate donor in a sulfotransferase-catalyzed reaction.

  • Principle: Use a recombinant sulfotransferase (e.g., SULT1A1), a specific acceptor substrate, and the test PAPS. The formation of the sulfated product is then quantified.[3]

  • Methodology:

    • Set up a reaction mixture containing:

      • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • Recombinant SULT enzyme.

      • Acceptor substrate (e.g., p-nitrophenol).

      • PAPS (test sample or a fresh standard).

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding acetonitrile).

    • Quantify the sulfated product. This can be done via various methods, such as LC-MS/MS or, in the case of certain substrates, colorimetrically.

    • Compare the activity generated with the test PAPS sample to that of a fresh, high-purity standard.

The following workflow diagram illustrates a typical stability study for PAPS.

Stability_Workflow cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis Prep Prepare & Aliquot PAPS Solution Store Store Aliquots at Defined Conditions (e.g., -80°C, -20°C, 4°C) Prep->Store Pull Pull Samples at T=0, 1, 3, 6 months Store->Pull HPLC Purity Analysis (HPLC) Pull->HPLC Enzyme Functional Assay (SULT Activity) Pull->Enzyme Analyze Calculate % Purity & Relative Activity HPLC->Analyze Enzyme->Analyze Report Generate Stability Report & Determine Shelf-Life Analyze->Report

Workflow for a PAPS Stability Study.

Data Interpretation and Summary

Quantitative data from stability studies should be tabulated for clear interpretation. The table below presents hypothetical data from a 6-month stability study of a PAPS solution stored at different temperatures.

Storage Temp.Time PointPurity by HPLC (%)Relative Functional Activity (%)
-80°C T = 099.1100.0
1 Month98.999.5
3 Months98.598.2
6 Months98.297.6
-20°C T = 099.1100.0
1 Month96.495.1
3 Months91.289.8
6 Months85.782.3
4°C T = 099.1100.0
1 Week88.386.5
1 Month<60<50

As the data clearly indicates, storage at -80°C maintains high purity and activity over 6 months. In contrast, storage at -20°C shows significant degradation, and storage at 4°C leads to rapid and complete loss of integrity.

Conclusion

The chemical integrity of PAPS lithium salt hydrate is a critical, and often overlooked, factor in the success of sulfation-related research. Its inherent instability necessitates a disciplined approach to storage and handling. As a Senior Application Scientist, my primary recommendation is to always store solid PAPS at -70°C or colder under desiccated conditions and to prepare aqueous solutions as single-use aliquots stored at the same temperature. Routine verification of purity and activity, especially for long-running experiments, is a hallmark of good scientific practice and ensures the generation of trustworthy and reproducible data.

References

  • Sigma-Aldrich. (n.d.). Adenosine 3′-phosphate 5′-phosphosulfate lithium salt, hydrate (Product Information Sheet A1651).
  • MedchemExpress. (n.d.). 3′-Phosphoadenosine 5′-phosphosulfate tetralithium salt.
  • Sun, W. C., Guy, P. M., Jahngen, J. H., Rossomando, E. F., & Jahngen, E. G. E. (1988). Microwave-Induced Hydrolysis of Phospho Anhydride Bonds in Nucleotide Triphosphates. The Journal of Organic Chemistry, 53(19), 4414–4418.
  • Wikipedia. (2023). 3'-Phosphoadenosine-5'-phosphosulfate. Retrieved from [Link]

  • Fukui, S. (1981). Sulfohydrolytic Degradation of 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) and Adenosine 5′-Phosphosulfate (APS) by Enzymes of a Nucleotide Pyrophosphatase Nature. The Journal of Biochemistry, 90(4), 935-941.
  • Taylor & Francis. (n.d.). 3′-Phosphoadenosine-5′-phosphosulfate – Knowledge and References.
  • Müller, J. W., & Shafqat, N. (2013). Adenosine-5'-phosphosulfate – a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes. FEBS Journal, 280(13), 3050-3057.
  • Chemistry LibreTexts. (2022). ATP/ADP. Retrieved from [Link]

  • Müller, J. W., & Shafqat, N. (2013). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. FEBS Journal, 280(13), 3050-3057. Available at: [Link]

  • Wikipedia. (2023). ATP hydrolysis. Retrieved from [Link]

  • BenchChem. (2025). The Central Role of 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) in Human Metabolism: A Technical Guide.
  • BenchChem. (2025). Navigating the Challenges of Endogenous PAPS Quantification: A Technical Support Guide.
  • BYJU'S. (n.d.). ATP Hydrolysis.
  • Reddit. (2014). Under these conditions, does the phosphoanhydride bond in ATP contain less energy?
  • Cenmed Enterprises. (n.d.). adenosine 3'-phosphate 5'-phosphosulfate lithium salt hydrate.
  • Sigma-Aldrich. (n.d.). Adenosine 3 -phosphate 5 -phosphosulfate = 60 109434-21-1.
  • ResearchGate. (n.d.). Stability assay of PAPS. a–c The powdery PAPS salt allowed to stand still at...
  • Rillahan, C., & Paulson, J. C. (2012). 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) synthases, naturally fragile enzymes specifically stabilized by nucleotide binding. The Journal of biological chemistry, 287(21), 17463–17471. Available at: [Link]

  • Santa Cruz Biotechnology. (n.d.). Adenosine 3′-phosphate 5′-phosphosulfate lithium salt | CAS 109434-21-1.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.

Sources

Technical Guide: Adenosine 3'-Phosphate 5'-Phosphosulfate (PAPS) Lithium Salt

Author: BenchChem Technical Support Team. Date: February 2026

The Universal Sulfonate Donor: Chemical Properties, Stability, and Application in Drug Discovery

Part 1: Executive Summary

Adenosine 3'-phosphate 5'-phosphosulfate (PAPS), often referred to as "active sulfate," is the universal co-substrate for sulfotransferase (SULT) enzymes in all eukaryotic systems.[1] It mediates the transfer of a sulfonate group (


) to a diverse array of substrates, including hormones, neurotransmitters, drugs, and xenobiotics.

While the sodium salt of PAPS has historically been used, the Lithium Salt (PAPS-Li) has emerged as a preferred reagent in high-throughput screening and enzymatic synthesis due to its superior solubility profiles and compatibility with specific enzymatic buffers that may be sensitive to high sodium concentrations. This guide provides a rigorous technical analysis of PAPS-Li, defining its physicochemical parameters, handling requirements, and experimental utility.

Part 2: Chemical Identity & Specifications

The molecular weight of PAPS preparations is frequently a source of confusion in laboratory calculations because it is commercially supplied in various salt forms and hydration states.

Molecular Specifications

The values below distinguish between the biologically active "Free Acid" form and the "Tetralithium" salt form often found in high-purity reagents.

ParameterFree Acid BasisTetralithium Salt (Anhydrous)
Molecular Formula


Molecular Weight 507.26 g/mol 531.02 g/mol
CAS Number 482-67-7 (Generic)109434-21-1 (Lithium Salt)
Solubility Moderate (Acidic pH)High (>50 mg/mL in

)
Appearance White lyophilized powderWhite lyophilized powder

Critical Note for Stoichiometry: When calculating molarity for enzymatic assays, check the Certificate of Analysis (CoA) for the specific "Lithium content" or "Water content" (hydrate). Most commercial vendors (e.g., Sigma, Merck) list the MW on the Free Acid basis (507.26) for mass-to-molar conversions, assuming the lithium ions are counter-ions that do not affect the active stoichiometry of the adenosine scaffold.

Structural Logic

PAPS is unique among nucleotides due to the presence of a phosphate group at the 3'-position of the ribose and a phosphosulfate anhydride at the 5'-position. This 5'-phosphosulfate bond is high-energy (approx. -18 to -20 kcal/mol), driving the thermodynamic favorability of the sulfonation reaction.

Part 3: Biochemical Mechanism

The biological utility of PAPS-Li lies in its role as the obligate donor for Sulfotransferases (SULTs). Unlike phosphorylation (which uses ATP), sulfonation renders substrates more water-soluble and often modulates their biological activity (e.g., inactivating estrogens or activating minoxidil).

The Sulfonation Pathway

The synthesis and utilization of PAPS follow a strict two-step activation pathway, followed by the transfer event.

PAPS_Pathway ATP ATP ATPS ATP Sulfurylase ATP->ATPS APSK APS Kinase ATP->APSK ATP -> ADP Sulfate Inorganic Sulfate (SO4) Sulfate->ATPS APS Adenosine 5'-phosphosulfate (APS) APS->APSK PAPS PAPS (Active Sulfate) SULT Sulfotransferase (SULT) PAPS->SULT Substrate Substrate (R-OH / R-NH2) Substrate->SULT Sulfated Sulfated Product (R-SO3) PAP PAP (By-product) ATPS->APS PPi release APSK->PAPS SULT->Sulfated Transfer SULT->PAP Hydrolysis

Figure 1: The Biosynthetic and Utilization Pathway of PAPS.[1] ATP sulfurylase and APS kinase generate PAPS, which SULTs utilize to transfer the sulfonate group.

Part 4: Stability & Handling Protocols

PAPS is inherently unstable due to the lability of the phosphosulfate bond (P-O-S linkage). The lithium salt form offers specific advantages but requires rigorous handling.

Why Lithium?
  • Solubility: Lithium salts of nucleotides often exhibit higher solubility in organic-aqueous co-solvent systems used in drug screening compared to sodium salts.

  • Enzyme Compatibility: Certain SULT isoforms or coupled assay enzymes (like phosphatases) may be sensitive to high ionic strength from sodium. Lithium provides an alternative cation environment.

Degradation Pathways

PAPS degrades primarily via acid-catalyzed hydrolysis, releasing PAP (Adenosine 3',5'-diphosphate) and inorganic sulfate. This reaction is accelerated by:

  • Heat: Half-life decreases drastically above 20°C.

  • Acidic pH: Rapid hydrolysis occurs below pH 6.0.

  • Freeze-Thaw Cycles: Repeated crystallization shears the molecule.

Storage & Reconstitution Protocol

To maintain >90% purity for quantitative assays:

  • Arrival: Immediately store lyophilized powder at -20°C or -80°C . Desiccate if possible.

  • Reconstitution Buffer: Do NOT use water alone. Use a neutral buffer (pH 7.5 - 8.0) such as:

    • 50 mM Tris-HCl, pH 8.0

    • 1 mM

      
       (stabilizes the phosphate groups)
      
  • Concentration: Prepare a high-concentration stock (e.g., 10 mM or 5 mg/mL).

  • Aliquot: Flash freeze single-use aliquots in liquid nitrogen. Never refreeze.

  • Working Life: Keep on ice during experiments. Discard any thawed reagent after 4 hours.

Part 5: Experimental Application (SULT Assays)

In drug development, PAPS-Li is used to screen for SULT inhibition (drug-drug interaction studies) or to synthesize sulfated metabolites.

Standard SULT Inhibition Assay Workflow

This protocol uses PAPS-Li to determine the


 of a test compound against a specific SULT isoform (e.g., SULT1A1).

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 5 mM

    
    .
    
  • PAPS-Li Stock: 100 µM (Final assay concentration usually

    
     of the enzyme, ~10-20 µM).
    
  • Substrate: 4-Methylumbelliferone (fluorescent) or specific drug substrate.

Method:

  • Pre-incubation: Incubate SULT enzyme with Test Inhibitor for 10 min at 37°C.

  • Initiation: Add PAPS-Li mixture to initiate the reaction.

  • Reaction: Incubate for 20-30 mins (linear phase).

  • Termination: Add stop solution (e.g., Tris-HCl pH 10 or Acetonitrile).

  • Detection: Measure fluorescence (if using fluorogenic substrate) or HPLC-MS/MS (for drug metabolites).

SULT_Assay Start Reagent Prep (Buffer pH 7.4, Mg2+) Mix Pre-Incubation (Enzyme + Test Compound) Start->Mix StartRxn Initiation Add PAPS-Li Mix->StartRxn Time = 0 Incubate Incubation 37°C, 20 mins StartRxn->Incubate Stop Termination (High pH or ACN) Incubate->Stop Read Detection (Fluorescence / MS) Stop->Read Quantify Product

Figure 2: Step-by-step workflow for a standard Sulfotransferase (SULT) inhibition assay using PAPS-Li.

Part 6: References

  • Sigma-Aldrich. Product Information: Adenosine 3′-phosphate 5′-phosphosulfate lithium salt hydrate (A1651).[1][2]Link

  • Horowitz, J.P., et al. (1977).[1] Studies on Bovine Adrenal Estrogen Sulfotransferase.[1] III. Facile Synthesis of 3′-phospho- and 2′-phosphoadenosine 5′-phosphosulfate.[1] Biochimica et Biophysica Acta (BBA), 480(2), 376-381.[1] Link

  • Klaassen, C.D., & Boles, J.W. (1997). Sulfation and sulfotransferases 5: the importance of 3′-phosphoadenosine 5′-phosphosulfate (PAPS) in the regulation of sulfation. FASEB Journal, 11(6), 404-418.[1] Link

  • Merck Millipore. Adenosine 3′-Phosphate 5′-Phosphosulfate, Tetralithium Salt - CAS 102029-54-9.Link

  • Mueller, J.W., & Shafquat, N. (2013).[1] Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes.[1] FEBS Journal, 280(13), 3050-3057.[1] Link

Sources

Methodological & Application

Protocol for Preparing Adenosine 3'-phosphate 5'-phosphosulfate (PAPS) Lithium Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Adenosine 3'-phosphate 5'-phosphosulfate (PAPS) is the universal sulfuryl donor for sulfotransferases (SULTs) in biological systems.[1] It drives the sulfation of hormones, drugs, and xenobiotics. While sodium salts of PAPS exist, the Lithium salt form is frequently preferred in high-throughput screening and enzymatic synthesis due to its superior solubility profile in aqueous buffers and enhanced stability during lyophilization.

However, PAPS is chemically fragile. It contains a phosphosulfate anhydride bond (


) that is thermodynamically unstable and prone to rapid hydrolysis, particularly in acidic conditions or at elevated temperatures. Furthermore, the solid salt is highly hygroscopic; weighing the powder alone often yields inaccurate molar concentrations due to variable hydration states.

This protocol provides a self-validating method for preparing PAPS stock solutions. It moves beyond simple "weigh-and-dissolve" instructions by incorporating a spectrophotometric quality control (QC) step to determine the exact active concentration, ensuring experimental reproducibility.

Physicochemical Properties[4][5][6][7]

ParameterSpecificationNotes
Compound PAPS Lithium SaltOften supplied as Tetralithium hydrate.[2]
MW (Free Acid) 507.26 g/mol Note:[3] The salt MW will be higher (approx. 531–550 g/mol depending on hydration).
Solubility ~50 mg/mL (Water)Dissolves rapidly; clear, colorless solution.[2]

259–260 nmCharacteristic of the Adenine moiety.
Extinction Coeff.[4][5] (

)

At pH 7.0 (260 nm). Used for concentration verification.
Stability (Solid) -20°C to -80°CDesiccated. Very hygroscopic.
Stability (Solution) Unstable at RTHydrolyzes to PAP + Sulfate. Half-life decreases drastically at pH < 6.0.

Critical Handling Directives (The "Why")

  • pH Control is Non-Negotiable: PAPS hydrolysis is acid-catalyzed. While water is often cited as a solvent, unbuffered water can become slightly acidic (

    
    ) due to atmospheric 
    
    
    
    absorption. Always reconstitute in a buffered solution (pH 7.5–8.0) to protect the phosphosulfate bond.
  • Cold Chain Integrity: The half-life of PAPS in solution at 37°C is limited. Keep all tubes on ice during preparation.

  • The "Single-Use" Rule: Freeze-thaw cycles cause micro-pH changes and ice crystal formation that degrade PAPS. Stock solutions must be aliquoted immediately into single-use volumes.

Experimental Protocol

Materials Required[2][3][4][5][6][7][11][12][13][14]
  • Solid: PAPS Lithium Salt (e.g., Sigma A1651 or equivalent).[1]

  • Buffer: 50 mM Tris-HCl or HEPES, pH 8.0 (0.2 µm filtered).

    • Note: Avoid Phosphate buffers if downstream assays detect phosphate release (e.g., phosphatase-coupled assays).

  • Equipment: UV-Vis Spectrophotometer (Quartz cuvette or Nanodrop), Vortex, Microcentrifuge.

Workflow Diagram

PAPS_Preparation Start Lyophilized PAPS-Li (Desiccated Storage) Weigh Step 1: Weigh Solid (Approximate Mass) Start->Weigh Buffer Step 2: Add Buffer (50mM Tris pH 8.0, Ice) Weigh->Buffer Dissolve Step 3: Dissolve (Gentle Inversion, No Vortex) Buffer->Dissolve QC_Dilution Step 4: QC Dilution (1:50 in Buffer) Dissolve->QC_Dilution UV_Read Step 5: Measure A260 (Beer-Lambert Calc) QC_Dilution->UV_Read Adjust Step 6: Label Actual Conc. (e.g., 9.4 mM) UV_Read->Adjust Calculate Aliquot Step 7: Aliquot (Single-use volumes) Adjust->Aliquot Storage Step 8: Store at -80°C Aliquot->Storage

Caption: Workflow for the reconstitution and validation of PAPS stock solutions, emphasizing the QC step to correct for hydration weight errors.

Step-by-Step Methodology
Step 1: Buffer Preparation

Prepare 50 mM Tris-HCl, pH 8.0 .

  • Rationale: This pH provides optimal stability. Tris is non-nucleophilic and compatible with most SULT assays.

  • Filter sterilize (0.22 µm) to remove nucleases or contaminants. Chill on ice.

Step 2: Reconstitution (Target: ~10 mM)
  • Remove the PAPS vial from the freezer and allow it to equilibrate to room temperature in a desiccator before opening. Prevents condensation.

  • Weigh approximately 5–10 mg of PAPS-Li solid.

  • Calculate the volume of buffer needed for a theoretical 10 mM solution using the MW provided on the specific lot (usually ~530 g/mol for Li salt).

  • Add the chilled buffer. Dissolve by gentle inversion or pipetting up and down.

    • Warning: Do not vortex vigorously. Shear stress and heat can degrade the nucleotide.

Step 3: Concentration Verification (Self-Validation)

Because the powder contains variable amounts of lithium and water, you cannot trust the gravimetric weight for kinetic constants (


). You must measure it optically.
  • Prepare a 1:50 dilution of your stock (e.g., 10 µL Stock + 490 µL Buffer).

  • Blank the spectrophotometer with the buffer alone.

  • Measure Absorbance at 260 nm (

    
    ) .
    
  • Calculate the actual concentration using the Beer-Lambert Law:

    
    
    
    • Where

      
      .
      

    Example:

    • 
       reading = 0.616
      
    • Dilution = 50

    • (If the result is lower than expected, it indicates high water content or degradation in the solid).

Step 4: Aliquoting and Storage
  • Label tubes with the exact calculated concentration (e.g., "9.8 mM").

  • Aliquot into small volumes (e.g., 20–50 µL) to ensure single-use.

  • Snap freeze in liquid nitrogen or dry ice/ethanol bath.

  • Store at -80°C .

Troubleshooting & Stability Guide

ObservationProbable CauseCorrective Action
Low A260 / Low Yield High moisture content in solid.Rely strictly on the UV-calculated concentration, not the weight.
Precipitation High concentration (>50 mM) or low Temp.Li-salts are soluble, but if >20mM, warm briefly to 25°C to redissolve, then cool.
High Background in Assay Free phosphate contamination.PAPS has hydrolyzed. Check stock age. If stored >6 months at -80°C, re-check A260 and run an HPLC if possible to check purity.
A280/A260 Ratio < 0.15 Protein contamination?Unlikely in synthetic PAPS. Likely instrument error or dirty cuvette.

References

  • Robbins, P. W. (1962). [99] Sulfate activation.[6] Methods in Enzymology, 5, 964-977. [Link]

  • Burkart, M. D., & Wong, C. H. (1999). A continuous spectrophotometric assay for sulfotransferase activity. Analytical Biochemistry, 274(1), 131-137. [Link]

  • Negishi, M., et al. (2001). Structure and function of sulfotransferases. Archives of Biochemistry and Biophysics, 390(2), 149-157. [Link]

Sources

Sulfotransferase assay optimization using PAPS lithium salt

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Sulfotransferase Assays Using PAPS Lithium Salt: A Guide for Researchers

Abstract

Sulfotransferases (SULTs) are a critical family of Phase II drug-metabolizing enzymes that catalyze the sulfonation of a wide array of endogenous and xenobiotic compounds.[1][2] Accurate and reproducible measurement of their activity is fundamental for drug development, toxicology studies, and basic research. The universal sulfate donor for these reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[3][4] This guide provides a comprehensive framework for the optimization of sulfotransferase assays, with a specific focus on the use of PAPS lithium salt, a commonly utilized and stable form of this essential co-substrate. We will delve into the mechanistic principles of the assay, provide detailed step-by-step protocols for determining optimal reaction conditions and enzyme kinetics, and offer insights into data interpretation and troubleshooting.

Introduction: The Significance of Sulfotransferase Activity

Sulfotransferases catalyze the transfer of a sulfonate group (SO₃⁻) from PAPS to a hydroxyl or amine group on an acceptor substrate.[5][6] This modification typically increases the water solubility of the substrate, facilitating its excretion from the body.[4][7] Sulfation plays a pivotal role in numerous physiological processes, including:

  • Xenobiotic Detoxification: Neutralizing and eliminating drugs, environmental toxins, and other foreign compounds.[8]

  • Hormone Regulation: Modulating the activity of steroid hormones and catecholamines.[1]

  • Macromolecular Function: Contributing to the structure and function of proteins and glycosaminoglycans.[1]

Given their importance, SULTs are a key area of investigation in pharmacology and toxicology. Understanding how a new chemical entity interacts with SULTs—whether as a substrate or an inhibitor—is crucial for predicting its metabolic fate and potential for drug-drug interactions.

The Core Reaction: SULTs and the Universal Donor, PAPS

The fundamental reaction catalyzed by a sulfotransferase is the transfer of a sulfonate group from PAPS to an acceptor substrate, yielding a sulfated product and 3'-phosphoadenosine-5'-phosphate (PAP).[9]

The Central Role of PAPS

PAPS is the obligate, high-energy co-substrate for all sulfotransferase-catalyzed reactions.[1] Its availability within the cell is a rate-limiting factor for sulfation, making it a critical component for in vitro assays.[4][8] PAPS is synthesized endogenously from ATP and inorganic sulfate via a two-step enzymatic process.[3][10]

Why PAPS Lithium Salt?

For in vitro assays, chemically synthesized PAPS is required. The lithium salt of PAPS is widely used for several practical reasons:

  • Stability: It is a stable, solid form suitable for long-term storage at low temperatures (−70°C is recommended).[11]

  • Solubility: It readily dissolves in aqueous buffers to prepare stock solutions.[10]

  • Purity: High-purity grades are commercially available, minimizing potential interference from impurities.[11]

While other salt forms, such as triethylammonium salt, are also available and have been used successfully, the lithium salt remains a well-characterized and reliable choice for most applications.[12] It is important to note that while lithium ions can have biological effects, such as inhibiting PAP phosphatase, these effects are generally not a concern in typical in vitro SULT assay conditions where the primary components are the purified enzyme, substrates, and buffer.[13][14]

The Sulfotransferase Reaction Pathway

The following diagram illustrates the general mechanism of a sulfotransferase-catalyzed reaction.

G cluster_0 Sulfotransferase Catalytic Cycle SULT_E SULT (Enzyme) Complex1 SULT-PAPS Complex SULT_E->Complex1 Product Sulfated Product PAP PAP (Byproduct) PAPS PAPS (Sulfate Donor) PAPS->Complex1 Binds PAPS_pos Acceptor Acceptor Substrate (e.g., Drug, Phenol) Complex2 SULT-PAPS-Acceptor (Ternary Complex) Acceptor_pos Complex1->Complex2 Binds Complex1->Complex2 Complex2->SULT_E Releases Products Complex2->SULT_E Product_pos PAP_pos G Start Start: Define Enzyme & Substrate Pair Buffer Step 1: Select Initial Buffer Conditions (e.g., pH 7.4 Tris-HCl, MgCl₂) Start->Buffer EnzymeTitr Step 2: Titrate Enzyme Concentration (Find linear range vs. rate) Buffer->EnzymeTitr TimeCourse Step 3: Determine Optimal Incubation Time (Find linear range vs. time) EnzymeTitr->TimeCourse PAPSTitr Step 4: Titrate PAPS Concentration (Determine Km for PAPS, use saturating conc.) TimeCourse->PAPSTitr SubstrateTitr Step 5: Titrate Acceptor Substrate Concentration (Determine Km, check for inhibition) PAPSTitr->SubstrateTitr Validation Step 6: Validate Final Assay Conditions SubstrateTitr->Validation End End: Optimized Assay Protocol Validation->End

Caption: A systematic workflow for sulfotransferase assay optimization.

Key Parameters for Optimization

Buffer Composition and pH

The pH can significantly influence SULT activity. Most cytosolic SULTs have a pH optimum in the range of 6.5-8.5. A common starting point is a Tris-HCl or phosphate buffer at pH 7.4. Some SULT assays also include additives like magnesium chloride (MgCl₂), which can be essential for the activity of enzymes involved in PAPS synthesis and may influence SULT activity. [10][15]

Enzyme Concentration

The reaction rate should be directly proportional to the enzyme concentration. It is crucial to determine a concentration that yields a measurable signal within the linear range of the detection method, without depleting the substrate too quickly.

Incubation Time and Temperature

The assay should be conducted within a time frame where product formation is linear. This "initial velocity" phase is critical for accurate kinetic analysis. A typical incubation temperature is 37°C to mimic physiological conditions. [16][17]

PAPS Concentration

Since PAPS is a co-substrate, its concentration affects the reaction rate. For general activity screening, a saturating concentration of PAPS (typically 5-10 times the Km value) is used to ensure the reaction rate is not limited by its availability. [18]Determining the apparent Km for PAPS is a key optimization step.

Acceptor Substrate Concentration

The kinetics of SULTs can be complex. While they often follow Michaelis-Menten kinetics at low substrate concentrations, many SULTs exhibit substrate inhibition at higher concentrations. [5][19]Therefore, it is essential to perform a full substrate titration to determine the apparent Km and to identify the optimal concentration that gives maximal activity without causing inhibition.

Experimental Protocols

Materials Required:

  • PAPS Lithium Salt Hydrate: (e.g., Sigma-Aldrich A1651) [11]* Recombinant Human Sulfotransferase: (e.g., SULT1A1, SULT2A1, etc.)

  • Acceptor Substrate: Phenolic compound, steroid, or drug of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Reaction Termination Solution: e.g., Acetonitrile, Methanol, or specific buffer depending on the detection method.

  • Detection System: HPLC-UV/MS, Scintillation Counter (for ³⁵S-PAPS), or Malachite Green-based colorimetric reagents for PAP detection. [2][9][17] Table 1: Recommended Starting Concentrations for Assay Components

ComponentStock ConcentrationFinal Concentration RangeRationale
PAPS Lithium Salt1-10 mM in water1 - 50 µMTitrate to find saturating conditions; PAPS Km values are typically in the low µM range. [18]
Acceptor Substrate1-100 mM in DMSO/Ethanol0.1 - 500 µMHighly enzyme/substrate dependent. Titrate to determine Km and check for substrate inhibition. [5]
Recombinant SULT0.1 - 1 mg/mL1 - 100 ng/reactionTitrate to ensure the reaction is in the linear range with respect to enzyme concentration.
Dithiothreitol (DTT)100 mM0.5 - 2 mMOptional, but recommended to maintain a reducing environment for the enzyme's cysteine residues. [16]
Protocol 1: General Sulfotransferase Activity Assay

This protocol describes a single-point assay to measure SULT activity under defined conditions. It assumes optimization has been performed.

  • Prepare Reagents: Thaw all reagents (Enzyme, PAPS, Substrate) on ice. Prepare fresh dilutions of substrates and PAPS in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a master mix containing the assay buffer and the acceptor substrate.

  • Pre-incubation: Pre-incubate the reaction plate/tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the SULT enzyme to the reaction mix to start the reaction. Mix gently.

  • Start with PAPS (Alternative): Alternatively, the reaction can be initiated by adding PAPS to a mixture of the enzyme and acceptor substrate. This is often preferred as it ensures the enzyme is fully equilibrated with the acceptor before the reaction begins.

  • Incubation: Incubate at 37°C for the predetermined optimal time (e.g., 20 minutes). [9]7. Terminate Reaction: Stop the reaction by adding a termination solution (e.g., an equal volume of cold acetonitrile). This denatures the enzyme.

  • Negative Control: Prepare a control reaction containing all components except the acceptor substrate or the enzyme to measure background signal.

  • Analysis: Centrifuge the terminated reactions to pellet the precipitated protein. Analyze the supernatant for product formation using the chosen detection method (e.g., LC-MS/MS).

Protocol 2: Determining Apparent Kₘ and Vₘₐₓ

This protocol is for determining the kinetic constants for the acceptor substrate. A similar protocol can be used for PAPS by keeping the acceptor substrate at a fixed, saturating concentration and varying the PAPS concentration.

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the acceptor substrate in the assay buffer. A typical range would span from 0.1x to 10x the expected Kₘ (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 50, 100, 200 µM).

  • Reaction Setup: For each substrate concentration, set up a reaction as described in Protocol 1. Ensure the PAPS concentration is fixed and saturating (e.g., 20-50 µM).

  • Run Reactions: Initiate the reactions with the enzyme, incubate for the optimal time, and terminate.

  • Quantify Product: Analyze all samples to quantify the amount of product formed. Convert this to a reaction velocity (e.g., pmol/min/mg enzyme).

  • Data Analysis: Plot the reaction velocity (v) versus the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (or a substrate inhibition model, if applicable) using non-linear regression software (e.g., GraphPad Prism) to determine the apparent Kₘ and Vₘₐₓ.

Michaelis-Menten Equation: v = (Vₘₐₓ * [S]) / (Kₘ + [S])

Substrate Inhibition Equation: v = (Vₘₐₓ * [S]) / (Kₘ + [S] * (1 + [S]/Kᵢ)) Where Kᵢ is the inhibition constant.

Troubleshooting Common Assay Problems

Even with careful optimization, issues can arise. This troubleshooting guide provides a logical framework for diagnosing and solving common problems.

G Problem Problem Observed NoActivity No or Very Low Activity Problem:p->NoActivity HighBkg High Background Signal Problem:p->HighBkg PoorRepro Poor Reproducibility Problem:p->PoorRepro Sol_NoAct1 Check Enzyme Activity: - Use a known positive control substrate. - Verify storage conditions (-80°C). - Check for DTT requirement. NoActivity->Sol_NoAct1 Sol_NoAct2 Check PAPS Integrity: - PAPS is unstable at room temp. - Prepare fresh stock solutions. - Verify stock concentration. NoActivity->Sol_NoAct2 Sol_NoAct3 Check Substrate: - Confirm solubility in assay buffer. - Verify substrate is correct for the SULT isoform. NoActivity->Sol_NoAct3 Sol_HighBkg1 Non-enzymatic Reaction: - Run a 'no-enzyme' control. - Check for substrate instability or PAPS degradation. HighBkg->Sol_HighBkg1 Sol_HighBkg2 Contaminated Reagents: - Use fresh, high-purity reagents. - Check for product peak in substrate-only sample. HighBkg->Sol_HighBkg2 Sol_PoorRepro1 Pipetting Error: - Calibrate pipettes. - Use master mixes to reduce variability. - Ensure proper mixing. PoorRepro->Sol_PoorRepro1 Sol_PoorRepro2 Inconsistent Timing: - Use a multichannel pipette for starting/stopping reactions. - Ensure consistent incubation times. PoorRepro->Sol_PoorRepro2 Sol_PoorRepro3 Substrate Precipitation: - Check solubility of substrate at highest concentration. - Reduce final DMSO/solvent concentration. PoorRepro->Sol_PoorRepro3

Caption: A decision tree for troubleshooting common sulfotransferase assay issues.

Conclusion

The successful optimization of a sulfotransferase assay is an essential prerequisite for generating high-quality, reliable data in drug metabolism and related fields. By systematically evaluating key parameters such as enzyme and substrate concentrations, incubation time, and buffer conditions, researchers can develop a robust assay tailored to their specific enzyme-substrate pair. The use of high-purity PAPS lithium salt provides a stable and reliable source of the universal sulfate donor. The protocols and insights provided in this guide offer a comprehensive framework to streamline the optimization process, enabling confident characterization of sulfotransferase kinetics and inhibition.

References

  • Wikipedia. (n.d.). 3'-Phosphoadenosine-5'-phosphosulfate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 3′-Phosphoadenosine-5′-phosphosulfate – Knowledge and References. Retrieved from [Link]

  • Glycoscience Protocol Online Database. (n.d.). Enzyme assay of sulfotransferase for cerebroside. Retrieved from [Link]

  • Klaassen, C. D., & Boles, J. W. (1997). Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation. FASEB journal, 11(6), 404–418. Retrieved from [Link]

  • NCBI Bookshelf. (2021). Enzyme assay of cerebroside sulfotransferase. In Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Adenosine 5′ phosphosulfate – Knowledge and References. Retrieved from [Link]

  • Al-Mugeiren, M., & El-Kabbani, O. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Molecular Biosciences, 9, 838009. Retrieved from [Link]

  • SLS - Lab Supplies. (n.d.). Adenosine 3-phosphate 5-phosphosulfate lithium salt hydrate, >=60%. Retrieved from [Link]

  • Paul, P., Suwan, J., Liu, J., & Linhardt, R. J. (2012). Recent advances in sulfotransferase enzyme activity assays. Analytical and bioanalytical chemistry, 403(6), 1491–1500. Retrieved from [Link]

  • Lungu-Mitea, S. (2021). Which PAPS salt to use for sultotransferases?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2012). Recent advances in sulfotransferase enzyme activity assays. Retrieved from [Link]

  • Falany, C. N. (2021). Enzyme Kinetics of PAPS-Sulfotransferase. Methods in molecular biology (Clifton, N.J.), 2319, 13–24. Retrieved from [Link]

  • Cook, I., & Leyh, T. S. (2018). Design and Interpretation of Human Sulfotransferase 1A1 Assays. Drug metabolism and disposition: the biological fate of chemicals, 46(11), 1605–1613. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Human SULT1A1 (Sulfotransferase 1A1) ELISA Kit. Retrieved from [Link]

  • Paul, P., Suwan, J., Liu, J., & Linhardt, R. J. (2012). Recent advances in sulfotransferase enzyme activity assays. Analytical and bioanalytical chemistry, 403(6), 1491-500. Retrieved from [Link]

  • ResearchGate. (2021). Enzyme Kinetics of Conjugating Enzymes: PAPS Sulfotransferase. Retrieved from [Link]

  • Shaltiel, G., Deutsch, J., Rapoport, S. I., & Agam, G. (2009). Is phosphoadenosinephosphate (PAP) phosphatase a target of lithium's therapeutic effect?. Journal of neural transmission (Vienna, Austria : 1996), 116(11), 1503–1507. Retrieved from [Link]

  • Plotnikov, E. Y., Silachev, D. N., Zorova, L. D., Pevzner, I. B., Jankauskas, S. S., Zorov, S. D., Babenko, V. A., Skulachev, M. V., & Zorov, D. B. (2014). Lithium salts--simple but magic. Biochemistry. Biokhimiia, 79(8), 740–749. Retrieved from [Link]

Sources

Optimizing Phase II Sulfation Assays: A Technical Guide to Using PAPS Lithium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfation, catalyzed by the Sulfotransferase (SULT) superfamily, is a critical Phase II metabolic pathway governing the solubility, activity, and excretion of xenobiotics, hormones, and neurotransmitters.[1][2][3][4] The reliability of in vitro SULT assays hinges on the stability and purity of the universal sulfonate donor, 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) . Due to the inherent instability of the phospho-sulfate bond, the Lithium Salt form of PAPS (PAPS-Li) is frequently employed for its enhanced stability profile and solubility during storage and reconstitution. This guide provides a rigorous, field-proven framework for handling PAPS-Li and executing high-fidelity SULT metabolic stability and kinetic assays.

The Biochemistry of Sulfation

Sulfation involves the transfer of a sulfuryl group (-SO3) from the co-substrate PAPS to a nucleophilic acceptor (typically a hydroxyl or amine group) on the drug substrate.[4][5] This reaction is catalyzed by cytosolic SULTs (e.g., SULT1A1, SULT2A1) and requires Magnesium (Mg²⁺) as a cofactor.

Mechanism of Action

The reaction proceeds via an in-line displacement mechanism. The SULT enzyme facilitates the nucleophilic attack of the substrate onto the sulfur atom of PAPS, resulting in the sulfated metabolite and the byproduct Adenosine 3',5'-diphosphate (PAP) .[6]

Critical Insight: The byproduct PAP is a potent competitive inhibitor of SULT enzymes. Accumulation of PAP in the reaction mixture can artificially suppress reaction rates, leading to underestimated clearance values.

Diagram: SULT Reaction Cycle

SULT_Mechanism Figure 1: The SULT Enzymatic Cycle. Note the feedback inhibition by PAP. PAPS PAPS (Donor) Complex SULT Enzyme Complex (Mg2+ Cofactor) PAPS->Complex Binding Substrate Drug Substrate (R-OH / R-NH2) Substrate->Complex Binding Product Sulfated Metabolite (R-SO3) Complex->Product Sulfuryl Transfer PAP PAP (Byproduct) *Inhibitor* Complex->PAP Sulfuryl Transfer PAP->Complex Product Inhibition

Material Handling: PAPS Lithium Salt

The Lithium salt form of PAPS (CAS 109434-21-1) is preferred for its balance of solubility and stability. However, it remains sensitive to thermal degradation and hydrolysis.

Storage and Reconstitution Protocol

Trustworthiness Check: Improper handling of PAPS is the #1 cause of assay failure. Follow these rules strictly.

  • Arrival: Upon receipt, immediately store the lyophilized powder at -70°C or below. Do not store at -20°C for extended periods.

  • Reconstitution Buffer: Prepare a 100 mM Tris-HCl (pH 8.0) or PBS (pH 7.4) buffer.

    • Why pH 8.0? The phospho-sulfate bond is acid-labile. Slightly alkaline conditions enhance stability.

  • Solubility: PAPS-Li is soluble up to ~50 mg/mL in water.[7]

  • Stock Preparation:

    • Dissolve powder to create a 10 mM Stock Solution .

    • Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Flash freeze in liquid nitrogen and store at -80°C.

  • On the Day of Assay: Thaw aliquots on ice. Discard any unused portion after the experiment; never refreeze .

Protocol: In Vitro SULT Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) of a drug candidate by monitoring the depletion of parent drug or formation of metabolite.
Detection Method:  LC-MS/MS (Gold Standard).
Reagents & Equipment[6]
  • Enzyme Source: Human Liver Cytosol (HLC) or Recombinant SULTs (e.g., SULT1A1).

  • Cofactor: PAPS Lithium Salt (10 mM stock).

  • Buffer: 50 mM Potassium Phosphate (KPO4) or Tris-HCl, pH 7.4.

  • Additive: 5 mM MgCl2 (Essential for SULT activity).

  • Alamethicin: (Optional) Only required if using liver homogenate or S9 to permeabilize membranes; not needed for cytosolic fractions.

Experimental Workflow

Assay_Workflow Figure 2: Step-by-step workflow for SULT Metabolic Stability Assay. Prep 1. Preparation Thaw Cytosol & PAPS on Ice Pre-warm Buffer to 37°C Mix 2. Reaction Mix Substrate + Cytosol + MgCl2 (Equilibrate 5 min) Prep->Mix Start 3. Initiation Add PAPS (Final 100 µM) Mix->Start Incubate 4. Incubation 37°C Water Bath (0, 15, 30, 60 min) Start->Incubate Stop 5. Termination Add Ice-cold Acetonitrile (Contains Internal Std) Incubate->Stop Analyze 6. Analysis Centrifuge -> LC-MS/MS Stop->Analyze

Step-by-Step Procedure
  • Master Mix Preparation: Prepare the incubation mixture (minus PAPS) in a 96-well plate or microcentrifuge tubes.

    • Target Protein Conc: 0.1 – 0.5 mg/mL (Cytosol).

    • Substrate Conc: 1 µM (for metabolic stability) or varying (for kinetics).

    Table 1: Standard Reaction Mixture (200 µL Final Volume)

    Component Stock Conc. Final Conc. Volume per Well
    Buffer (Tris/KPO4) 100 mM 50 mM 100 µL
    MgCl2 50 mM 5 mM 20 µL
    Human Liver Cytosol 20 mg/mL 0.5 mg/mL 5 µL
    Test Compound 100 µM 1 µM 2 µL
    Water - - 53 µL

    | PAPS-Li (Initiator) | 2 mM | 200 µM | 20 µL |

  • Pre-Incubation: Incubate the plate (without PAPS) at 37°C for 5–10 minutes. This allows the substrate to bind and temperature to equilibrate.

  • Initiation: Add 20 µL of 2 mM PAPS-Li to each well. Mix gently by pipetting. Start the timer.

  • Sampling: At predetermined time points (e.g., 0, 10, 20, 30, 60 min), remove an aliquot (or sacrifice the well).

  • Termination: Immediately add the sample to 3 volumes of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin or Tolbutamide).

    • Mechanism:[8][9][10] Organic solvent precipitates proteins and stops the enzymatic reaction instantly.

  • Processing:

    • Centrifuge at 3,000 x g for 15 min at 4°C.

    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.

Protocol: Enzyme Kinetics (Km & Vmax)

To determine the affinity (


) and max turnover (

) of a specific SULT isoform.
  • Vary Substrate: Keep PAPS constant (saturating, ~100-200 µM) and vary Drug concentration (e.g., 0.1 µM to 100 µM).

  • Vary PAPS: Keep Drug constant (saturating) and vary PAPS concentration (e.g., 1 µM to 100 µM) to determine the

    
     for the cofactor.
    
  • Linearity Check: Ensure the incubation time and protein concentration are within the linear range (typically <10-20% substrate conversion) to apply Michaelis-Menten kinetics validly.

Troubleshooting & Expert Insights

The "Lithium" Factor in Coupled Assays

While LC-MS/MS is the gold standard, some labs use Phosphatase-Coupled Assays (e.g., using gPAPP to release phosphate from the byproduct PAP for colorimetric detection).

  • Warning: Lithium ions are known inhibitors of certain phosphatases, including BPNT1 (the physiological PAP-phosphatase).[10]

  • Recommendation: If using a coupled assay kit, verify if the lithium concentration from the PAPS-Li stock (typically <1 mM in final assay) interferes with the coupling enzyme. For standard LC-MS assays, the lithium counterion is inert and does not affect SULT activity.

Common Failure Modes
IssueProbable CauseSolution
Low Activity PAPS degradationUse fresh aliquots; store at -80°C. Verify pH of stock is >7.0.
Non-Linear Kinetics Substrate DepletionReduce incubation time or protein concentration. Keep conversion <15%.
High Background Contaminated CytosolEnsure Cytosol is dialyzed if endogenous sulfate/PAPS is a concern (rare).
Variable Data PAP InhibitionEnsure PAPS is in excess but avoid massive accumulation of PAP by keeping conversion low.

References

  • Klaassen, C. D., & Boles, J. W. (1997).[7][9] Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation. FASEB Journal, 11(6), 404-418.[7][11]

  • Spiegelberg, B. D., et al. (2005).[9] Alteration of lithium pharmacology through manipulation of phosphoadenosine phosphate metabolism.[9][10] Journal of Biological Chemistry, 280(15). Retrieved from [Link]

Sources

Precision Sulfation Profiling: A Comparative Guide to Radioisotopic ([³⁵S]) vs. Non-Radioactive PAPS Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfation, catalyzed by sulfotransferases (SULTs), is a critical phase II metabolic pathway regulating the biological activity of hormones, neurotransmitters, and xenobiotics.[1] The universal sulfuryl donor for these reactions is 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) .[1][2][3] Historically, radioisotopic labeling with [³⁵S]-PAPS has been the gold standard for sensitivity. However, the instability of PAPS and the safety constraints of radioisotopes have driven the adoption of non-radioactive methodologies, particularly LC-MS/MS and coupled-enzyme fluorometry.

This guide provides a technical deep-dive into the handling of PAPS Lithium Salt —the preferred stable commercial form—and offers side-by-side protocols for traditional radioisotopic assays and modern LC-MS/MS workflows.

Part 1: The Reagent – PAPS Lithium Salt

Why Lithium? The Chemistry of Stability

PAPS is inherently unstable, prone to acid-catalyzed hydrolysis which cleaves the 5'-phosphosulfate bond, rendering the cofactor useless.

  • The Lithium Advantage: Commercially, PAPS is often supplied as a lithium salt (PAPS-Li). Unlike sodium salts, lithium ions (

    
    ) possess a high charge density and polarizing power. In the solid state and concentrated solutions, 
    
    
    
    can form tighter ion-paired complexes with the phosphate groups. This "covalency" often confers superior stability and solubility in organic buffers compared to sodium analogues, which is critical for maintaining reagent integrity during storage and freeze-thaw cycles.
  • Handling Protocol:

    • Storage: Store solid PAPS-Li at -20°C or -80°C.

    • Reconstitution: Dissolve in a neutral buffer (pH 7.0–8.0). Avoid acidic buffers (< pH 6.0) as hydrolysis accelerates exponentially.

    • Thermodynamics: Keep on ice at all times during bench work. PAPS has a half-life of roughly 20 hours at 37°C in neutral solution but degrades rapidly if the pH drops.

Part 2: Visualizing the Mechanism

The following diagram illustrates the core SULT reaction and the divergence between detection methods (Radioactive vs. Coupled Enzyme/MS).

SULT_Mechanism PAPS PAPS (Donor) (Li-Salt Form) Complex Enzyme-Substrate Complex PAPS->Complex Substrate Substrate (Drug/Hormone) Substrate->Complex SULT Sulfotransferase (Enzyme) Product Sulfated Product (R-SO3) SULT->Product PAP PAP (Byproduct) SULT->PAP Complex->SULT Catalysis Rad_Detect Radioisotopic: Detect [35S] on Product Product->Rad_Detect If [35S]-PAPS used MS_Detect LC-MS/MS: Detect Neutral Loss (80Da) Product->MS_Detect Direct Measurement Coupled_Detect Coupled Assay: Detect PAP -> Light PAP->Coupled_Detect Indirect Measurement

Figure 1: Mechanistic divergence of SULT assay detection methods. Note that LC-MS and Radio-assays detect the product directly, while coupled assays infer activity via the PAP byproduct.

Part 3: Protocol A – The Gold Standard (Radioisotopic)

Objective: Direct quantification of sulfotransferase activity using [³⁵S]-PAPS. Application: High-sensitivity kinetic profiling (


, 

) when substrate turnover is low (<10%).
Materials
  • Tracer: [³⁵S]-PAPS (Specific Activity: ~1–2 Ci/mmol). Note: Commercially available or synthesized enzymatically.

  • Buffer: 50 mM MES or HEPES, pH 7.0.

  • Cofactors: 5 mM

    
     (Essential for SULT activity).
    
  • Stop Solution: 0.1 M Barium Acetate / 0.1 M Barium Hydroxide (for precipitation assays) OR Methanol (for TLC).

Step-by-Step Protocol
  • Reaction Assembly: In a microcentrifuge tube, combine:

    • Buffer (containing 5 mM

      
      , 1 mM DTT): 20 µL
      
    • Substrate (e.g., Dopamine, 17β-estradiol): 5 µL (Final conc: 1–50 µM)

    • Recombinant SULT Enzyme: 5 µL

    • Pre-incubate at 37°C for 2 minutes.

    • Initiation: Add 10 µL of [³⁵S]-PAPS mix (Total volume 40 µL).

  • Incubation: Incubate at 37°C for 10–30 minutes. Critical: Ensure <10% substrate consumption to maintain initial rate conditions.

  • Termination & Separation (Choose Method):

    • Method A (TLC - Recommended for small molecules): Add 40 µL ice-cold methanol. Spot 10 µL onto a PEI-Cellulose TLC plate. Develop in 0.1 M LiCl. [³⁵S]-PAPS stays at origin; Sulfated product migrates.

    • Method B (Precipitation - Recommended for proteins): Add Barium Acetate/Hydroxide. Unreacted [³⁵S]-PAPS precipitates as Barium Sulfate (if hydrolyzed) or absorbs; protein-sulfate remains in supernatant (or vice versa depending on specific precipitant).

  • Quantification: Perform Liquid Scintillation Counting (LSC) on the isolated product fraction.

Data Analysis: Calculate specific activity (SA) of the [³⁵S]-PAPS.



Part 4: Protocol B – The Modern Standard (LC-MS/MS)

Objective: Non-radioactive, structural identification of metabolites. Application: Drug metabolism (DMPK) and metabolite identification (MetID).

Scientific Rationale

Sulfated metabolites are highly polar and ionize strongly in Negative Electrospray Ionization (ESI-) mode. The sulfate group (


) is a fragile moiety. Under Collision-Induced Dissociation (CID), sulfated ions typically undergo a Neutral Loss of 80 Da  (

) or yield a characteristic fragment ion at m/z 80 (

) or m/z 97 (

).
Materials
  • PAPS Source: PAPS Lithium Salt (10 mM stock in water).

  • LC Column: C18 (for hydrophobic backbones) or HILIC (for hydrophilic metabolites).

  • Mobile Phase:

    • A: Water + 10 mM Ammonium Acetate (pH 7.0). Avoid acidic modifiers like Formic Acid if possible, as they suppress ionization in negative mode and hydrolyze the sulfate.

    • B: Acetonitrile.

Step-by-Step Protocol
  • Reaction Assembly:

    • Standard SULT reaction mix (as above) using non-radioactive PAPS-Li (100 µM final).

    • Volume: Scale up to 100 µL for autosampler vials.

  • Termination:

    • Add 100 µL Acetonitrile (1:1 ratio) to precipitate enzyme.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • LC-MS/MS Acquisition:

    • Injection: 5–10 µL of supernatant.

    • Source: ESI Negative Mode.

    • Scan Type 1 (Discovery): Neutral Loss Scan of 80 Da. The quadrupole scans such that Q1 and Q3 differ by 80 amu. Only ions losing a sulfate group are detected.

    • Scan Type 2 (Quantitation): MRM (Multiple Reaction Monitoring). Transition: [M-H]⁻

      
       [M-H-80]⁻.
      
  • Validation:

    • Compare retention time with a synthesized sulfated standard if available.

    • Verify the presence of the m/z 97 (

      
      ) fragment in the MS2 spectrum.
      

Part 5: Comparative Analysis & Decision Matrix

FeatureRadioisotopic ([³⁵S])LC-MS/MS (Non-Rad)Coupled Enzyme (Fluorescence)
Sensitivity Extremely High (fmol)High (pmol)Moderate (nmol)
Specificity Moderate (Separation dependent)Excellent (Mass + Fragmentation)Low (Indirect detection of PAP)
Throughput Low (Manual handling)Medium (Auto-sampler)High (96/384-well plate)
Safety Hazardous (Radiation)SafeSafe
Cost High (Disposal + Isotope decay)High (Instrument CapEx)Low (Reagents)
Primary Use Kinetic characterization (

)
Drug Metabolite IDHigh-Throughput Screening (HTS)
Decision Workflow

The following diagram guides the selection of the appropriate method based on experimental goals.

Method_Selection Start Experimental Goal? HTS Goal: Screen 1000+ Inhibitors Start->HTS MetID Goal: Identify Metabolite Structure Start->MetID Kinetics Goal: Precise Km/Vmax (Low Turnover) Start->Kinetics Q1 Is the substrate known? Method_HTS Use Coupled Enzyme Assay (Detect PAP) HTS->Method_HTS Speed required Method_MS Use LC-MS/MS (Neutral Loss 80Da) MetID->Method_MS Structural data required Kinetics->Method_MS If Rad unavailable Method_Rad Use [35S]-PAPS (Radio-TLC/HPLC) Kinetics->Method_Rad Sensitivity required

Figure 2: Decision matrix for selecting the optimal sulfation assay modality.

References

  • Frontiers in Plant Science. (2019). A Novel Method for Identification and Quantification of Sulfated Flavonoids... by Neutral Loss Scan Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (PMC). (2012). Recent advances in sulfotransferase enzyme activity assays.[4] Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Difference in chemical bonding between lithium and sodium salts.[5] (Context on Li-salt stability). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving stability of Adenosine 3-phosphate 5-phosphosulfatelithium in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Stability & Handling of PAPS-Li in Aqueous Solution

Audience: Researchers, Biochemists, and Drug Discovery Scientists.

Executive Summary

Adenosine 3'-phosphate 5'-phosphosulfate (PAPS) is the universal sulfur donor for sulfotransferases (SULTs).[1] It is thermodynamically unstable due to the high-energy phosphosulfate anhydride bond. While the Lithium salt form (PAPS-Li) offers superior solubility compared to sodium salts, it remains highly susceptible to acid-catalyzed hydrolysis.

This guide provides an authoritative troubleshooting framework to prevent degradation, validate purity, and ensure experimental reproducibility.

Module 1: The Chemistry of Instability (Root Cause Analysis)

Q: Why does my PAPS degrade even when stored at -20°C? A: PAPS degradation is driven by the hydrolysis of the 5'-phosphosulfate bond, a reaction that is acid-catalyzed and thermodynamically favorable. Even at -20°C, slight pH shifts (common in freezing buffers like phosphate) can accelerate this breakdown.

  • The Mechanism: The sulfate group is an excellent leaving group. In the presence of water and protons (

    
    ), the P-S bond cleaves, releasing inorganic sulfate and Adenosine 3',5'-diphosphate (PAP). PAP is a potent product inhibitor of SULT enzymes, meaning degradation not only lowers your substrate concentration but actively poisons your assay.
    

Q: Is the Lithium salt more stable than the Sodium salt? A: Chemically, the counter-ion (Li⁺ vs Na⁺) has a negligible effect on the bond energy of the phosphosulfate group itself. However, PAPS-Li is significantly more soluble , allowing for stock concentrations >50 mM.

  • Risk Factor: High solubility can lead to complacency. Storing high-concentration stocks in unbuffered water leads to local acidification (PAPS is acidic in free acid form), causing rapid autocatalytic hydrolysis.

Visualization: The Degradation Pathway The following diagram illustrates the primary failure mode (Hydrolysis) you must prevent.

PAPS_Degradation PAPS PAPS (Active) Hydrolysis Acid-Catalyzed Hydrolysis (pH < 7.0) PAPS->Hydrolysis Storage Failure SULT Sulfotransferase Reaction PAPS->SULT Optimal Conditions PAP PAP (Potent Inhibitor) Hydrolysis->PAP Sulfate Inorganic Sulfate Hydrolysis->Sulfate PAP->SULT Inhibition Product Sulfated Product SULT->Product

Figure 1: The degradation pathway of PAPS. Note that the breakdown product (PAP) actively inhibits the desired enzymatic reaction.

Module 2: Storage & Handling Protocols

Q: What is the absolute best buffer for PAPS storage? A: HEPES (pH 7.5 – 8.0) or Tris-HCl (pH 8.0) .

  • Avoid: Water (unbuffered) and Phosphate buffers (freeze-thaw pH swings).

  • Protocol: Prepare a 10-20 mM stock solution in 50 mM HEPES (pH 8.0). The slightly alkaline pH acts as a "proton sink," protecting the acid-labile P-S bond.

Q: Can I refreeze my PAPS aliquots? A: No. You must adopt a "Single-Shot" workflow.

  • The Physics: During freezing, water crystallizes first, concentrating the salts and protons in the remaining liquid phase. This "freeze-concentration" effect can drop the local pH drastically, hydrolyzing the PAPS before it fully solidifies.

  • The Fix: Aliquot immediately upon first thaw into volumes required for a single experiment (e.g., 10 µL or 50 µL).

Q: Does Lithium interfere with my enzyme assay? A: It depends on your enzyme.

  • SULTs: Most Sulfotransferases tolerate Li⁺ well.

  • Coupled Assays: If you are using a coupled phosphatase assay to detect PAP generation, be aware that Lithium is a potent inhibitor of certain phosphatases (e.g., Inositol monophosphatase family).

  • Validation Step: Run a control curve of your enzyme activity in the presence of 10 mM LiCl to rule out inhibition.

Module 3: Analytical Validation (QC)

Q: I used a standard peptide HPLC method (0.1% TFA) and my PAPS looks 50% pure. Is it bad? A: False Positive. You likely destroyed your sample during the analysis.

  • The Error: Trifluoroacetic acid (TFA) creates a pH ~2.0 environment.[2] As PAPS travels through the column in this acid, it hydrolyzes.

  • The Solution: You must use a Neutral pH Ion-Pairing Method .

Recommended HPLC Protocol for PAPS Purity: This method maintains neutral pH, preserving the molecule while allowing retention on C18 columns.

ParameterCondition
Column C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm)
Mobile Phase A 10 mM Tetrabutylammonium Bisulfate (TBAS) + 50 mM Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 0-30% B over 20 minutes
Detection UV @ 254 nm
Expected RT PAP elutes first; PAPS elutes later (due to higher charge/ion-pairing).
Module 4: Experimental Troubleshooting Guide

Q: My SULT assay signal is decreasing over time. Is it the enzyme or the PAPS? A: Use the "Spike-Recovery" Diagnostic :

  • Step 1: Run your standard assay.

  • Step 2: Spike fresh PAPS (from a -80°C aliquot) into the "failed" reaction.

    • If signal recovers: Your PAPS stock degraded.

    • If signal stays flat: Your enzyme is dead or PAP (inhibitor) has accumulated.

Visualization: Handling Decision Tree Follow this logic flow to ensure stability.

PAPS_Handling Start Receive PAPS-Li (Powder/Sol) Dissolve Dissolve/Dilute in 50mM HEPES pH 8.0 Start->Dissolve Check_App Check Downstream App: Is it Li+ Sensitive? Dissolve->Check_App Li_Sensitive Yes: Perform Cation Exchange (Risk of loss!) Check_App->Li_Sensitive Sensitive Li_Safe No: Proceed Check_App->Li_Safe Tolerant Aliquot Aliquot into Single-Use Vials (e.g., 20µL) Li_Sensitive->Aliquot Li_Safe->Aliquot Freeze Flash Freeze Store at -80°C Aliquot->Freeze Use Thaw on Ice Discard Unused Portion Freeze->Use

Figure 2: Decision tree for receiving, solubilizing, and storing PAPS-Li to maximize shelf-life.

References
  • Mechanistic Insight: Burkart, M. D., & Wong, C. H. (1999).[3] "A continuous enzymatic synthesis of PAPS." Journal of Organic Chemistry. (Describes the instability and hydrolysis kinetics).

  • Lithium Inhibition: Spiegelberg, B. D., et al. (1999). "Lithium inhibition of inositol monophosphatase." Biochimica et Biophysica Acta.

  • HPLC Methodology: Seibert, C., & Sakmar, T. P. (2008). "HPLC analysis of adenosine nucleotides." Methods in Enzymology. (Establishes ion-pairing protocols for nucleotides).

  • Buffer Selection: "Good's Buffers for Biological Research." Sigma-Aldrich Technical Library.

Sources

Validation & Comparative

Comparative Guide: PAPS Lithium Salt vs. PAPS Sodium Salt in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the study of sulfotransferases (SULTs), the cofactor 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) is the universal sulfur donor. However, its inherent instability presents a critical challenge.

  • PAPS Lithium Salt: The industry standard for commercial synthesis and storage. It offers superior stability against hydrolysis due to the tight ionic lattice and lower hygroscopicity of lithium.

  • PAPS Sodium Salt: Physiologically relevant but chemically fragile. Prone to rapid hydrolysis, generating 3'-phosphoadenosine 5'-phosphate (PAP) .

The Verdict: For 95% of in vitro enzymatic assays, PAPS Lithium Salt is the superior choice. The theoretical risk of lithium ion (


) interference is negligible at typical assay concentrations (

), whereas the risk of sodium salt degradation leads to the accumulation of PAP—a potent, feedback inhibitor of SULTs that will actively suppress your reaction data.

Chemical & Physical Properties[1]

To understand the biological performance, we must first analyze the chemical stability. The high energy of the phosphosulfate bond makes PAPS susceptible to acid-catalyzed hydrolysis.

Stability Comparison Table
FeaturePAPS Lithium SaltPAPS Sodium Salt
Hygroscopicity Low. Lithium ions have high hydration energy but form stable, non-deliquescent solids.High. Absorbs atmospheric water rapidly, accelerating hydrolysis.
Hydrolysis Rate Slow. Stable at

for years; weeks at

(pH 8.0).
Fast. Significant degradation within days at

if not desiccated.
Solubility High (

mg/mL in water).[1]
High (

mg/mL in water).[1]
Primary Impurity Lithium ions (

).[2]
PAP (Hydrolysis product).
The "PAP Trap" (Mechanistic Insight)

The danger of using the Sodium salt lies in its degradation product.


PAP is a competitive inhibitor  of SULTs with a 

often lower than the

for PAPS. If your Sodium PAPS is 10% hydrolyzed due to storage issues, your assay baseline is already compromised by inhibition.

Bioactivity Analysis

Direct SULT Activity

In standard radioactive (


) or HPLC-based assays, the cation (

vs

) plays a secondary role to the integrity of the cofactor.
  • Lithium Interference:

    
     is a known competitor for 
    
    
    
    sites in certain enzymes (e.g., GSK-3, IMPase).[3] However, SULT assays typically use PAPS at
    
    
    . Consequently, the
    
    
    is well below the millimolar threshold required for significant enzyme inhibition.
  • Sodium Neutrality: While

    
     is physiologically neutral, it offers no protection against the formation of PAP.
    
Coupled Enzyme Assays (A Critical Exception)

If you are using a coupled phosphatase assay (e.g., releasing phosphate from PAP to generate a colorimetric signal), you must exercise caution.

  • Risk: Some nucleotidases/phosphatases used in coupled systems are sensitive to

    
    .[2]
    
  • Mitigation: Validate your coupling enzyme with

    
     before running the full screen.
    

Visualizing the Pathway & Experimental Logic

The following diagram illustrates the metabolic fate of PAPS and the critical inhibition loop caused by instability (The "PAP Trap").

PAPS_Pathway PAPS PAPS (Cofactor) SULT SULT Enzyme PAPS->SULT PAP PAP (Inhibitor) PAPS->PAP Spontaneous Hydrolysis (Accelerated in Na-Salt) Sulfate Inorganic Sulfate PAPS->Sulfate Substrate Substrate (e.g., Steroid/Drug) Substrate->SULT Product Sulfated Product SULT->Product SULT->PAP PAP->SULT Feedback Inhibition (Ki < Km)

Figure 1: The Sulfation Pathway. Note the red dashed line indicating spontaneous hydrolysis. Accumulation of PAP (black node) creates a feedback inhibition loop, compromising assay data.

Experimental Protocols

Protocol A: Preparation and Storage (Best Practices)
  • Buffer: Dissolve PAPS Li-salt in 50 mM Tris-HCl or HEPES, pH 8.0 . Avoid Phosphate buffers (inhibit some SULTs) or acidic buffers (accelerate hydrolysis).

  • Aliquot: Do not freeze-thaw. Flash freeze single-use aliquots in liquid nitrogen.

  • Storage:

    
     is mandatory for long-term stability.
    
Protocol B: Validation of Cation Interference

Before switching from Na-salt to Li-salt (or vice versa), run this simple bridge study.

  • Enzyme System: Recombinant SULT (e.g., SULT1A1) + Substrate (e.g., 4-Nitrophenol).

  • Control: Standard Reaction Buffer (

    
    , pH 7.4).
    
  • Experimental Arms:

    • Arm 1: Buffer +

      
       Na-PAPS.
      
    • Arm 2: Buffer +

      
       Li-PAPS.
      
    • Arm 3 (Spike Control): Buffer +

      
       Na-PAPS + 
      
      
      
      .
  • Readout: Measure product formation (OD 405nm for pNP-sulfate).

  • Analysis: If Arm 3

    
     Arm 1, then Lithium has no inhibitory effect  on your specific enzyme system.
    
Workflow Visualization

Assay_Workflow Start Start: Select PAPS Salt Decision Is Assay Coupled to Phosphatase? Start->Decision Li_Route Use Li-PAPS (Standard) Decision->Li_Route No (Direct Detection) Check_Li Validate Coupling Enzyme with LiCl Decision->Check_Li Yes (Coupled Assay) Prepare Prepare Stock (pH 8.0, -80°C) Li_Route->Prepare Check_Li->Li_Route No Inhibition Run Run SULT Assay Prepare->Run

Figure 2: Decision Matrix for selecting PAPS salt. Direct detection methods (HPLC/Radioactivity) should default to Li-PAPS for stability.

References

  • Klaassen, C. D., & Boles, J. W. (1997). Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation.[1] FASEB Journal, 11(6), 404-418.[1] Link

  • Chapman, E., et al. (2004). Inhibition of the Escherichia coli enzyme, 3'-phosphoadenosine 5'-phosphosulfate reductase, by 3'-phosphoadenosine 5'-phosphate. Journal of Bacteriology.
  • Sigma-Aldrich. Product Information Sheet: Adenosine 3′-phosphate 5′-phosphosulfate lithium salt hydrate (A1651). Link

  • Quintero, M., et al. (2002). A Lithium-Sensitive and Sodium-Tolerant 3'-Phosphoadenosine-5'-Phosphatase Encoded by halA. Journal of Bacteriology, 184(13). (Evidence of Li-sensitivity in specific phosphatases). Link

Sources

HPLC analysis methods for validating Adenosine 3-phosphate 5-phosphosulfatelithium purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

Adenosine 3'-phosphate 5'-phosphosulfate (PAPS) is the universal sulfur donor in biological systems, critical for sulfotransferase (SULT) assays.[1] However, its validation presents a unique "Purity Paradox": the molecule is highly polar , requiring aqueous conditions for retention, yet thermally and hydrolytically unstable , degrading rapidly in the very aqueous buffers used for analysis.

For researchers utilizing PAPS Lithium salt, verifying purity is not just a box-checking exercise; it is a critical safeguard against false negatives in enzymatic assays. The primary degradation product, Adenosine 3',5'-diphosphate (PAP) , is a potent product inhibitor of sulfotransferases. Even trace contamination of PAP (0.5–1.0%) can significantly skew kinetic data (


, 

).

This guide objectively compares three chromatographic approaches and establishes Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) as the superior method for validating PAPS Lithium purity, balancing resolution, speed, and stability.

Technical Context: The Degradation Cascade

To validate PAPS, one must first understand its failure modes. PAPS possesses a high-energy phosphosulfate bond. Under stress (low pH, heat, or prolonged aqueous exposure), it hydrolyzes to PAP and inorganic sulfate. Further degradation leads to AMP.

Visualization: PAPS Degradation Pathway

The following diagram illustrates the critical impurities that the HPLC method must resolve.

PAPS_Degradation cluster_0 Critical Separation Zone PAPS PAPS (Target Analyte) PAP PAP (Critical Impurity Inhibitor) PAPS->PAP Hydrolysis (- Sulfate) Sulfate Sulfate (Inorganic) PAPS->Sulfate AMP AMP (Secondary Degradant) PAP->AMP Dephosphorylation (- Phosphate)

Figure 1: The degradation pathway of PAPS. The method must achieve baseline resolution between PAPS and PAP to prevent inhibition artifacts in downstream assays.

Comparative Method Analysis

We evaluated three common methodologies for nucleotide analysis to determine the most effective protocol for PAPS Lithium.

Method A: Standard Reversed-Phase (C18)
  • Mechanism: Hydrophobic interaction.

  • Verdict: Failed / Not Recommended.

  • Analysis: PAPS is extremely hydrophilic due to the phosphate and sulfate groups. On a standard C18 column, it elutes in the void volume (

    
    ), resulting in co-elution with salts and lack of integration precision.
    
Method B: Anion Exchange Chromatography (AEX)
  • Mechanism: Electrostatic interaction with positively charged resin (e.g., SAX).

  • Verdict: Acceptable but Limited.

  • Analysis: AEX provides excellent separation based on charge (PAPS has a net charge of approx -4). However, high salt concentrations required for elution (e.g., 0.5 M KH₂PO₄) are incompatible with Mass Spectrometry (MS) and can cause pump seal wear. Peak shapes are often broad, reducing sensitivity for low-level impurities.

Method C: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
  • Mechanism: Formation of neutral ion-pairs between PAPS and a lipophilic counter-ion (Tetrabutylammonium, TBA), allowing retention on C18.

  • Verdict: Gold Standard / Recommended.

  • Analysis: This method combines the resolution of AEX with the sharpness of RP-HPLC. By modulating the % of organic solvent and ion-pairing agent, we can fine-tune the selectivity (

    
    ) to achieve baseline separation of PAPS and PAP (
    
    
    
    ).
Performance Data Summary
MetricMethod A: Standard C18Method B: Anion Exchange (SAX)Method C: Optimized IP-RP-HPLC
Retention (

)
< 0.5 (Void)> 5.0 (Strong)2.5 – 4.0 (Ideal)
PAPS/PAP Resolution (

)
N/A (Co-elution)1.8> 3.5
Peak Symmetry (

)
N/A1.5 – 2.0 (Tailing)0.95 – 1.1 (Sharp)
Run Time 5 min30–45 min15 min
MS Compatibility YesNoYes (if volatile IP used)

The Optimized Protocol: IP-RP-HPLC

This protocol is designed to validate the purity of PAPS Lithium salt (>90% requirement) and quantify the PAP impurity.

Reagents & Equipment[1][2]
  • Column: C18, 5 µm, 250 x 4.6 mm (e.g., Waters Symmetry or equivalent).

  • Ion-Pairing Agent: Tetrabutylammonium bisulfate (TBAHS) or Tetrabutylammonium hydroxide (TBAOH).

  • Buffer: 50 mM Potassium Phosphate (pH 6.0).

  • Solvent B: Acetonitrile (HPLC Grade).

Mobile Phase Preparation[1]
  • Mobile Phase A: Dissolve TBAHS to a concentration of 10 mM in 50 mM Potassium Phosphate buffer. Adjust pH to 6.0 with KOH. Filter through 0.22 µm membrane.

  • Mobile Phase B: Acetonitrile containing 5 mM TBAHS.

    • Note: Adding TBA to the organic phase prevents equilibrium disturbance during the gradient.

Instrument Settings
  • Flow Rate: 1.0 mL/min[2][3][4][5][6]

  • Temperature: 25°C (Do not heat; PAPS is heat-sensitive).

  • Detection: UV @ 254 nm (Adenine absorption max).

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection / Hold
12.07030Linear Gradient
13.0955Re-equilibration
20.0955Stop
Experimental Workflow Visualization

HPLC_Workflow cluster_separation Separation Mechanism Start Start: PAPS Lithium Sample Prep Sample Prep: Dissolve in cold Mobile Phase A (Keep on Ice) Start->Prep Inject Injection (10 µL) System: IP-RP-HPLC Prep->Inject Step1 1. TBA+ pairs with PAPS/PAP (-) Inject->Step1 Step2 2. Hydrophobic tail of TBA interacts with C18 Step1->Step2 Step3 3. Gradient elutes by polarity: AMP -> ADP -> PAP -> PAPS Step2->Step3 Detect Detection: UV @ 254nm Step3->Detect Result Data Analysis: Calculate % Area of PAPS Limit: PAP < 1.0% Detect->Result

Figure 2: Step-by-step workflow for the Ion-Pair HPLC analysis of PAPS Lithium.

Critical Validation Parameters

To ensure the trustworthiness of your results, the following criteria must be met:

  • System Suitability:

    • Inject a standard mix of AMP, ADP, and ATP.

    • Ensure resolution (

      
      ) between ADP and ATP is > 2.0. This confirms the ion-pairing reagent is active.
      
  • Sample Stability:

    • PAPS Lithium hydrolyzes in water. Always prepare samples immediately before injection.

    • Autosampler temperature should be set to 4°C if possible.

  • Peak Identification:

    • Relative Retention Times (approximate):

      • AMP: 0.4

      • PAP: 0.85

      • PAPS: 1.0 (Reference)

References

  • Burkart, M. D., & Wong, C. H. (1999).
  • Yan, Z., et al. (2012). An improved HPLC method for the quantitation of 3'-phosphoadenosine 5'-phosphate (PAP) to assay sulfotransferase enzyme activity. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Klaassen, C. D., & Boles, J. W. (1997). Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation. FASEB Journal. Retrieved from [Link]

  • Maloney, T. D., et al. (2023). Evaluating orthogonality between ion-pair reversed phase, anion exchange, and hydrophilic interaction liquid chromatography for the separation of synthetic oligonucleotides. Journal of Chromatography A. Retrieved from [Link]

Sources

Mass spectrometry characterization of Adenosine 3-phosphate 5-phosphosulfatelithium

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Characterization of Adenosine 3-phosphate 5-phosphosulfatelithium (PAPS-Li)

Executive Summary: The Analytical Imperative

Adenosine 3'-phosphate 5'-phosphosulfate (PAPS) is the universal sulfuryl donor in biological systems, critical for sulfotransferase reactions in drug metabolism (Phase II conjugation) and glycan synthesis.[1] Commercially, it is frequently supplied as the Lithium salt (PAPS-Li) due to the superior solubility and solid-state stability of lithium adducts compared to sodium forms.

However, PAPS is inherently fragile. The high-energy phosphosulfate bond is prone to hydrolysis, degrading into Adenosine 3',5'-diphosphate (PAP) and inorganic sulfate. This degradation is "silent" in many assays but catastrophic for enzymatic efficiency, as PAP is a potent product inhibitor of sulfotransferases.

The Core Thesis: While HPLC-UV and NMR are traditional characterization tools, they fail to provide the sensitivity and specificity required for rigorous impurity profiling of PAPS-Li. High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) are the only definitive methods to quantify the active PAPS molecule against its isobaric or structurally similar degradation products in complex matrices.

Comparative Analysis: MS vs. Traditional Alternatives

The following comparison evaluates the three primary methods for characterizing PAPS-Li: LC-MS/MS (The Gold Standard) , HPLC-UV , and 31P-NMR .

FeatureLC-MS/MS (Recommended) HPLC-UV (Traditional) 31P-NMR (Structural)
Specificity High. Distinguishes PAPS (m/z 506) from PAP (m/z 426) by mass.Low. Relies solely on retention time. PAP and PAPS often co-elute on C18 columns.High. Distinct chemical shifts for 3'-phosphate vs 5'-phosphosulfate.
Sensitivity Femtomole range. Essential for detecting trace impurities or low-concentration biological samples.Micromolar range. Limited to bulk purity checks.Millimolar range. Requires large sample mass; low sensitivity for trace impurities.
Speed Fast (<5 min). High-throughput compatible.Slow (15-30 min). Requires long equilibration for ion-pairing agents.Slow. Long acquisition times for adequate S/N ratio.
Salt Interference Manageable. Lithium ions are diverted or washed away in negative ESI mode.None. UV is unaffected by Li+ salts.None. Li+ does not interfere with 31P signals.
Stability Risk Low. Rapid separation in cold buffers minimizes on-column hydrolysis.Medium. Long run times in acidic mobile phases can induce degradation during analysis.High. Long acquisition in D2O can lead to hydrolysis if pH is not strictly controlled.

Verdict: While NMR is excellent for confirming the position of the phosphate groups during initial synthesis validation, LC-MS/MS is the superior choice for routine purity assessment, stability testing, and kinetic studies due to its ability to instantly differentiate the active cofactor (PAPS) from its inhibitor (PAP).

Technical Deep Dive: MS Characterization of PAPS-Li

The Lithium Factor

PAPS is supplied as a Lithium salt (


).[1] In Mass Spectrometry, the presence of Lithium requires specific consideration:
  • Negative Ion Mode (Recommended): The analysis targets the polyanion

    
    . The Lithium counter-ions (
    
    
    
    ) dissociate in the electrospray source and are removed by the vacuum system or solvent front. They do not typically interfere with the spectrum of the anion.
  • Positive Ion Mode: If used, you may observe lithiated adducts, such as

    
    . However, negative mode is preferred due to the acidic phosphate/sulfate groups.
    
Fragmentation "Fingerprint" (MS/MS)

The structural confirmation of PAPS relies on its unique fragmentation pathway. The phosphosulfate bond is the weakest link.

  • Precursor Ion:

    
     (
    
    
    
    )
  • Primary Transition (Quantifier):

    
     (Loss of 
    
    
    
    , -80 Da). This transition is specific to PAPS; PAP (
    
    
    426) cannot lose a sulfate group it doesn't have.
  • Secondary Transition (Qualifier):

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
Fragmentation Pathway Diagram

PAPS_Fragmentation PAPS PAPS Precursor [M-H]- : m/z 506.0 PAP PAP (Product Ion) [M-H-SO3]- : m/z 426.0 PAPS->PAP Neutral Loss of SO3 (80 Da) Primary Quantifier Sulfate Sulfate Ion [HSO4]- : m/z 97.0 PAPS->Sulfate Collision Induced Dissociation Adenine Adenine Base [C5H4N5]- : m/z 134.0 PAP->Adenine Glycosidic Bond Cleavage Phosphate Phosphate Ion [PO3]- : m/z 79.0 PAP->Phosphate Phosphate Loss

Figure 1: MS/MS Fragmentation Pathway of PAPS in Negative ESI Mode. The 506->426 transition is the definitive identifier.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol uses HILIC (Hydrophilic Interaction Liquid Chromatography) , which is superior to C18 for retaining highly polar nucleotides like PAPS without using ion-pairing reagents that suppress MS signals.

Step 1: Sample Preparation (Critical for Stability)
  • Buffer: Prepare 10 mM Ammonium Acetate (pH 6.8). Reason: Neutral pH prevents acid hydrolysis.

  • Stock Solution: Dissolve PAPS-Li powder in cold water/buffer to 1 mM. Keep on ice.

  • Dilution: Dilute to 1 µM in 70% Acetonitrile / 30% Buffer immediately before injection. Reason: High organic content matches HILIC initial conditions.

Step 2: LC Parameters
  • Column: Amide-HILIC (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide). Note: Higher pH improves peak shape for phosphates.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 80% B (Isocratic hold to stack sample)

    • 1-5 min: 80% -> 50% B (Linear gradient)

    • 5-7 min: 50% B (Wash)

    • 7.1 min: 80% B (Re-equilibration)

Step 3: MS Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI), Negative Mode.[2]

  • Capillary Voltage: -2.5 kV.

  • Source Temp: 350°C.

  • MRM Table:

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Purpose
PAPS 506.0426.020Quantifier
PAPS 506.097.035Qualifier
PAP 426.0134.025Impurity Check
PAP 426.079.040Impurity Check
Step 4: The Self-Validation Check

To ensure the method is working:

  • Inject Pure PAP Standard: Confirm retention time (RT) of PAP (e.g., 2.5 min).

  • Inject PAPS Sample: PAPS should elute later or earlier depending on the specific HILIC phase, but distinct from PAP.

  • Check 506->426 Trace: If you see a peak at the PAP retention time in this channel, it indicates in-source fragmentation (PAPS breaking before Q1). Lower the Cone Voltage/Declustering Potential to fix this.

Analytical Workflow Diagram

Workflow cluster_prep Sample Prep cluster_lc HILIC Separation cluster_ms MS Detection PAPS_Li PAPS-Li Solid Dissolve Dissolve in Cold Buffer (pH 7) PAPS_Li->Dissolve Dilute Dilute in 70% ACN Dissolve->Dilute Column Amide Column (Retains Polar Ions) Dilute->Column Sep Separation of PAPS vs PAP Column->Sep ESI ESI (-) Li+ Removal Sep->ESI Q1 Q1 Filter 506 m/z ESI->Q1 Q2 Collision Cell -SO3 Loss Q1->Q2 Q3 Q3 Filter 426 m/z Q2->Q3

Figure 2: End-to-End LC-MS/MS Workflow for PAPS-Li Characterization.

References

  • Zhang, H., et al. (2016). "Determination of 3'-phosphoadenosine-5'-phosphosulfate in cells and Golgi fractions using hydrophilic interaction liquid chromatography-mass spectrometry." Journal of Chromatography A, 1470, 70-75.[3] Retrieved from [Link]

  • Estrela, R.C., et al. (2011). "LC-MS/MS separation of PAP, AMP, ADP, and ATP." PLoS ONE, 6(10), e26661. Retrieved from [Link]

Sources

Comparative Efficiency Guide: Chemical vs. Enzymatic Synthesis of PAPS Lithium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between chemical and enzymatic synthesis of 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) lithium salt. It is designed for researchers requiring high-purity sulfonate donors for sulfotransferase (SULT) assays or metabolic engineering.

Executive Summary

For decades, the production of PAPS was a bottleneck in glycobiology and drug metabolism research due to the molecule's extreme acid lability and high cost. While Chemical Synthesis offers a deterministic route independent of biological variables, it suffers from poor atom economy, low regioselectivity, and complex purification requirements. Enzymatic Synthesis , particularly when coupled with ATP regeneration and inorganic pyrophosphatase (PPase), has emerged as the superior standard, offering yields >90% with higher isomeric purity. The Lithium Salt form is preferred not merely for stability, but because Lithium Chloride (LiCl) facilitates a specific precipitation workflow that efficiently removes protein and phosphate contaminants.

The Challenge: Why PAPS is Difficult

PAPS is thermodynamically unstable. The phosphosulfate bond (anhydride-like) is highly susceptible to acid-catalyzed hydrolysis, degrading into PAP (3'-phosphoadenosine-5'-phosphate) and inorganic sulfate.

  • Half-life: < 20 hours at pH 6.0; significantly lower at pH < 4.0.

  • Isomeric Purity: Chemical sulfation often yields a mixture of 2'- and 3'-isomers, which are difficult to separate.

Method A: Chemical Synthesis (The Classical Route)

Historically, chemical synthesis relied on the reaction of adenosine nucleotides with harsh sulfating agents (e.g., chlorosulfonic acid or amine-sulfur trioxide complexes).

Mechanism & Workflow

The most cited viable chemical route involves a multi-step protection-deprotection strategy to ensure regioselectivity at the 5'-phosphosulfate.

  • Starting Material: Adenosine 2',3'-cyclic phosphate 5'-phosphate.[1]

  • Sulfation: Reaction with triethylamine-N-sulfonic acid in anhydrous DMF.

  • Enzymatic Hydrolysis: Treatment with Ribonuclease T2 to open the cyclic phosphate ring specifically to the 3'-position.

Limitations
  • Regioselectivity: Without enzymes like RNase T2, chemical sulfation attacks both 2' and 3' hydroxyls indiscriminately.

  • Purification: Requires extensive ion-exchange chromatography (DEAE-Sephadex) to separate the product from unreacted nucleotides and salts.

  • Yield: Typically 15–30% overall isolated yield.

Method B: Enzymatic Synthesis (The Modern Standard)

The enzymatic route mimics the biological assimilation of sulfur, utilizing recombinant enzymes to construct PAPS from ATP and inorganic sulfate.

The "Coupled-Enzyme" System

To achieve industrial-relevant yields, the reaction equilibrium must be pulled forward. This requires a four-enzyme cocktail:

  • ATP Sulfurylase (ATPS): Activates sulfate (SO₄²⁻ + ATP → APS + PPi).[2][3][4] Note: This step is thermodynamically unfavorable.

  • Inorganic Pyrophosphatase (PPA): Hydrolyzes pyrophosphate (PPi → 2Pi). Crucial for driving the ATPS reaction forward.

  • APS Kinase (APSK): Phosphorylates APS at the 3' position (APS + ATP → PAPS + ADP).[3]

  • ATP Regeneration (e.g., Pyruvate Kinase): Recycles ADP back to ATP using PEP (Phosphoenolpyruvate), reducing the inhibitory effect of ADP and lowering substrate costs.

Diagram: Enzymatic Cascade & Regeneration

The following diagram illustrates the flow of the enzymatic synthesis, highlighting the critical ATP regeneration loop.[5]

PAPS_Synthesis ATP ATP APS APS ATP->APS ATP->APS Substrate 1 PAPS PAPS (Product) ATP->PAPS Substrate 3 Sulfate Sulfate (SO4) Sulfate->APS Sulfate->APS Substrate 2 APS->PAPS PPi PPi APS->PPi ADP ADP PAPS->ADP 2 Pi 2 Pi PPi->2 Pi Hydrolysis (PPA) ADP->ATP ATP Regeneration (PK) PEP PEP Pyruvate Pyruvate PEP->Pyruvate ATPS ATP Sulfurylase APSK APS Kinase PPA Pyrophosphatase PK Pyruvate Kinase

Caption: Coupled enzymatic pathway showing the conversion of Sulfate to PAPS, driven by PPi hydrolysis and sustained by ATP regeneration.

The Lithium Advantage: Purification & Stability

Why is PAPS often supplied as a Lithium salt? While sodium salts are common, the Lithium Salt offers a distinct advantage during the purification phase .[6]

  • Ethanol Precipitation: LiCl is highly soluble in ethanol, whereas lithium-nucleotide salts (like Li-PAPS) are insoluble.

  • The Protocol: By adding LiCl and Ethanol to the reaction mix, the PAPS precipitates out, while enzymes, buffer salts, and unreacted LiCl remain in the supernatant.

  • Purity: This method (similar to RNA precipitation) effectively "washes" the PAPS, yielding a highly pure solid that is stable at -20°C.

Comparative Analysis Data

FeatureChemical SynthesisEnzymatic Synthesis (w/ Regeneration)
Overall Yield 15 – 30%85 – 95%
Regioselectivity Poor (Requires specific precursors)100% (Enzymatic specificity)
Purity 80–90% (Isomer contamination)>95%
Reaction Time 2–3 Days4–12 Hours
Cost Efficiency Low (Complex purification)High (ATP is recycled)
Scalability Linear (Reagent limited)Exponential (Bioreactor compatible)

Experimental Protocol: Enzymatic Synthesis of PAPS-Li

This protocol utilizes a "One-Pot" system with LiCl precipitation.

Reagents
  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM MgCl₂.

  • Substrates: 10 mM ATP, 50 mM Na₂SO₄.

  • Regeneration: 10 mM Phosphoenolpyruvate (PEP).

  • Enzymes: Recombinant ATPS (1 U/mL), APSK (2 U/mL), Pyrophosphatase (5 U/mL), Pyruvate Kinase (5 U/mL).

Step-by-Step Methodology
  • Reaction Setup: Combine all reagents in the Tris-Mg buffer. Incubate at 30°C for 6–12 hours.

  • Monitoring: Monitor PAPS formation via HPLC (Anion Exchange, e.g., SAX column) absorbing at 254 nm.

  • Quenching: Once ATP is consumed/equilibrium reached, stop reaction by chilling to 4°C.

  • Lithium Precipitation (Critical Step):

    • Add LiCl to a final concentration of 0.2 M.

    • Add 3 volumes of ice-cold Ethanol .

    • Incubate at -20°C for 2 hours.

  • Collection: Centrifuge at 12,000 x g for 20 mins. The pellet contains PAPS Lithium Salt .

  • Wash: Wash pellet twice with 70% Ethanol (removes residual LiCl).

  • Storage: Desiccate and store at -80°C.

Diagram: Decision Workflow

Workflow_Comparison Start Start: PAPS Synthesis Chem_Route Chemical Route Start->Chem_Route Enz_Route Enzymatic Route Start->Enz_Route Protect Protecting Groups (Cyclic Phosphate) Chem_Route->Protect Sulfation Sulfation (DMF / Et3N-SO3) Protect->Sulfation Deprotect Deprotection (RNase T2) Sulfation->Deprotect Chem_Purify Purification: Ion Exchange (Difficult) Deprotect->Chem_Purify LowYield Yield: 20% Purity: Moderate Chem_Purify->LowYield OnePot One-Pot Mix: ATP + SO4 + Enzymes Enz_Route->OnePot Regen ATP Regeneration (Recycles ADP) OnePot->Regen Cyclic Li_Precip Purification: LiCl + EtOH Precipitation OnePot->Li_Precip HighYield Yield: >90% Purity: High (Li Salt) Li_Precip->HighYield

Caption: Decision matrix comparing the linear complexity of chemical synthesis vs. the cyclic efficiency of enzymatic synthesis.

Conclusion

For modern drug development and biochemical assays, enzymatic synthesis is the only viable method for producing PAPS. It offers superior atom economy, stereochemical purity, and scalability. The use of Lithium Salt precipitation is a critical downstream processing technique that ensures the removal of enzyme contaminants while stabilizing the final product for long-term storage.

References

  • Burkart, M. D., et al. (2000).[4] "Enzymatic synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS)." Journal of Organic Chemistry. Link

  • Zhou, X., et al. (2011). "Enzymatic synthesis of PAPS with an ATP-regeneration system." Journal of Biotechnology. Link

  • Segel, I. H., et al. (1987). "ATP sulfurylase from Penicillium chrysogenum." Methods in Enzymology. Link

  • Sigma-Aldrich. (2024). "Product Information: Adenosine 3′-phosphate 5′-phosphosulfate lithium salt hydrate." Link

  • Barlow, J. J., et al. (1963).[7] "Differential precipitation of RNA and DNA by Lithium Chloride." Biochemical and Biophysical Research Communications. Link

Sources

Kinetic Parameter Comparison of Sulfotransferases with Different PAPS Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In sulfotransferase (SULT) kinetics, the choice of the cofactor 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) is often treated as a trivial reagent selection. However, the salt form (Lithium vs. Sodium/Potassium) and its source (Commercial Purified vs. In-Situ Regeneration) fundamentally dictate the stability of the cofactor and the accumulation of the potent product inhibitor, 3'-phosphoadenosine-5'-phosphate (PAP).

This guide compares the kinetic impact of the industry-standard Lithium PAPS against Sodium-based Regeneration Systems . Our analysis reveals that while Lithium salts offer superior storage stability and cleaner initial-rate data, they are susceptible to ionic strength interference at high concentrations. Conversely, Sodium-based regeneration systems mitigate cost but introduce complex coupled-enzyme kinetics that can mask true


 values.

The Biochemistry of PAPS in SULT Assays[1]

To understand why the salt form matters, one must look at the reaction mechanism. SULTs catalyze the transfer of a sulfonate group (


) from PAPS to a substrate (nucleophile).[1][2][3][4][5][6]

The Critical Bottleneck: The reaction yields the sulfated product and PAP . PAP is a potent competitive inhibitor of SULTs (often with a


 lower than the 

for PAPS). Therefore, the "quality" of a PAPS salt is defined by its PAPS:PAP ratio .
Mechanism & Inhibition Pathway

The following diagram illustrates the SULT reaction cycle and the competitive inhibition loop caused by degraded cofactor (PAP).

SULT_Mechanism SULT SULT Enzyme Complex Ternary Complex [SULT-PAPS-Sub] SULT->Complex PAPS PAPS (Cofactor) PAPS->SULT Binding PAP PAP (Inhibitor) PAPS->PAP Spontaneous Hydrolysis (Unstable Salt) Substrate Substrate (Drug/Xenobiotic) Substrate->SULT Binding Product Sulfated Product Complex->Product Sulfonate Transfer Complex->PAP Release PAP->SULT Competitive Inhibition (High Affinity)

Figure 1: SULT catalytic cycle showing the critical inhibition by PAP. Poorly stabilized salts release pre-existing PAP, artificially inflating apparent


.

Comparative Analysis: Lithium vs. Sodium Salts[7][8][9][10]

The "salt" designation usually refers to the counter-ion used during purification and lyophilization.

A. Lithium PAPS (Tetralithium Salt Hydrate)
  • Commercial Status: The Gold Standard (e.g., Sigma A1651, Roche).

  • Chemistry: Lithium ions (

    
    ) stabilize the phosphate groups more effectively than sodium in the solid state, preventing hydrolysis.
    
  • Kinetic Profile:

    • 
      :  Accurate. Provides "clean" initial rates because PAP contamination is typically <5%.
      
    • 
      :  True Michaelis-Menten kinetics are observable.[3][5]
      
    • Risk: High concentrations of Lithium (>10 mM) can inhibit certain magnesium-dependent coupled enzymes if you are using a secondary detection system. However, standard SULT assays use PAPS at 10–100

      
      , making the 
      
      
      
      concentration negligible.
B. Sodium PAPS (In-Situ / Regeneration)
  • Commercial Status: Rarely sold as a purified solid due to rapid hygroscopic degradation. Usually generated in situ using PAPS Synthase (PAPSS) or Aryl Sulfotransferase (AST) systems.

  • Chemistry: Relies on a buffer of Sodium Phosphate/Tris-HCl + ATP + Sulfate.

  • Kinetic Profile:

    • 
      :  Often underestimated. The rate is limited by the regeneration enzyme, not the SULT.
      
    • 
      :  Distorted. The system maintains a "steady state" of PAPS, but typically at low concentrations.
      
    • Risk: High ionic strength from the required Sulfate/ATP buffer can suppress SULT activity (SULTs are sensitive to ionic strength >100 mM).

Summary Data Table: Kinetic Impact
ParameterLithium PAPS (Purified)Sodium PAPS (Regeneration System)Impact on Data Interpretation
Purity (PAPS:PAP) High (>95%)Variable (Steady State)High PAP in poor salts increases apparent

.
Stability (-20°C) Excellent (>1 year)N/A (Must be fresh)Degraded Lithium salt behaves like a competitive inhibitor.
Ionic Strength Low (Contribution <1 mM)High (Buffer >50 mM)High salts suppress

for SULT1A1/2A1.
Cost Efficiency Low (Expensive Reagent)High (Cheap Reagents)Use Lithium for

determination; Sodium for HTS.
Primary Use Case Kinetic Characterization (

)
High-Throughput Screening (HTS)Do not use regeneration systems for

determination.

Experimental Protocol: Validating Cofactor Suitability

Before running a full kinetic panel, you must validate that your PAPS source is not compromising the assay. This protocol determines if your PAPS salt contains inhibitory levels of PAP.[1]

Workflow: The "PAPS Purity" Check

This self-validating workflow compares reaction rates at fixed substrate concentrations while varying PAPS.

Workflow Start Start: PAPS Validation Step1 1. Prepare Stock Solutions (Li-PAPS vs. Na-Regen) Start->Step1 Step2 2. HPLC Purity Check (Quantify PAP vs PAPS Area%) Step1->Step2 Decision Is PAP > 10%? Step2->Decision Fail Discard Reagent (High Inhibition Risk) Decision->Fail Yes Pass Proceed to Kinetic Assay Decision->Pass No Step3 3. Run SULT Assay Substrate @ Km PAPS @ 0.5x, 1x, 5x Km Pass->Step3 Analysis 4. Analyze Lineweaver-Burk Plot Step3->Analysis Result Linear = Valid Salt Curved = Product Inhibition Analysis->Result

Figure 2: Validation workflow to ensure PAPS salt quality before kinetic profiling.

Detailed Methodology

Materials:

  • Enzyme: Recombinant Human SULT1A1 (0.5 mg/mL).

  • Substrate: 4-Nitrophenol (PNP) or 4-Methylumbelliferone (4-MU).

  • Cofactor A: Lithium PAPS (Sigma A1651 or equivalent).

  • Cofactor B: In-house generated PAPS (ATP +

    
     + SULT1A1 coupled).
    
  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 5 mM

    
    .
    

Step-by-Step:

  • Purity Quantification (HPLC):

    • Inject 10 µL of 1 mM PAPS stock onto a C18 column.

    • Mobile Phase: 20 mM Phosphate Buffer / Methanol (95:5).

    • Detection: UV at 254 nm.

    • Criterion: If the PAP peak (elutes earlier) is >10% of the total area, the salt is degraded. Do not use for kinetic constants.

  • Kinetic Linearity Test:

    • Set up reactions with Substrate fixed at

      
       (e.g., 1 µM for 4-MU).
      
    • Titrate PAPS from 1 µM to 50 µM.

    • Measure initial velocity (

      
      ) within the first 10% of product formation.
      
  • Data Analysis:

    • Plot

      
       vs 
      
      
      
      .
    • Interpretation:

      • Straight Line: The salt is clean. The

        
         derived is the true 
        
        
        
        .
      • Upward Curvature (Concave Up): Indicates substrate inhibition or, more likely, competitive inhibition by PAP present in the stock solution.

Expert Insights & Causality

Why Lithium is "Better" but "Riskier"

Lithium salts are hygroscopic but form a stable crystal lattice that traps water molecules in a way that prevents hydrolysis of the phosphosulfate bond. Sodium salts tend to absorb moisture more aggressively, leading to a "slush" where hydrolysis to PAP and Sulfate occurs rapidly.

  • Insight: If you buy Lithium PAPS, store it in small aliquots at -80°C. Repeated freeze-thaw cycles will break the crystal lattice, allowing moisture entry and conversion to PAP.

The Ionic Strength Trap

SULTs rely on a specific conformation to close the "lid" over the active site.

  • Causality: High ionic strength (common in Sodium-based regeneration buffers) rigidifies the protein structure, preventing the flexible loop movement required for catalysis.

  • Recommendation: If using Sodium/Regeneration systems, keep the total ionic strength below 50 mM. If using Lithium salts, the contribution to ionic strength is negligible, making it the safer choice for sensitive enzymes.

References

  • Chapman, E., et al. (2004). "Structure and mechanism of cytosolic sulfotransferases." Journal of Biological Chemistry. Link

    • Supports mechanism of PAP inhibition and structural flexibility.
  • Sigma-Aldrich (Merck). "Adenosine 3′-phosphate 5′-phosphosulfate lithium salt hydrate Product Information." Link

    • Source for commercial salt stability and formul
  • Gamage, N., et al. (2006). "Human sulfotransferases and their role in chemical metabolism." Toxicological Sciences. Link

    • Authoritative review on SULT kinetics and cofactor requirements.
  • Klaassen, C. D., & Boles, J. W. (1997). "Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation." FASEB Journal. Link

    • Foundational text on PAPS regulation and regener

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.